Fluoroimide
Description
Properties
IUPAC Name |
3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENDKRRWFURRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058092 | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41205-21-4 | |
| Record name | Fluoroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Characterization of Fluoroimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fluoroimide, a chlorinated and fluorinated maleimide derivative. The document details the synthetic protocol, physical and spectroscopic properties, and analytical methodologies essential for the preparation and verification of this compound.
Introduction
This compound, with the IUPAC name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a compound belonging to the class of N-substituted maleimides. Its structure is characterized by a central pyrrole-2,5-dione ring, substituted with two chlorine atoms at the 3 and 4 positions and a 4-fluorophenyl group attached to the nitrogen atom. While historically investigated for its fungicidal properties, the unique chemical architecture of this compound, incorporating both chloro and fluoro moieties, makes it a subject of interest for further research in medicinal chemistry and materials science. This guide serves as a technical resource for researchers engaged in the synthesis, modification, and analysis of this compound and related compounds.
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction between 2,3-dichloromaleic anhydride and 4-fluoroaniline. This reaction proceeds via the formation of an intermediate maleamic acid, which subsequently undergoes dehydrative cyclization to yield the target imide.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-aryldichloromaleimides.[1]
Materials:
-
2,3-Dichloromaleic anhydride
-
4-Fluoroaniline
-
Glacial Acetic Acid (or an aqueous medium)
-
Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloromaleic anhydride in a suitable solvent, such as glacial acetic acid or water.
-
Add an equimolar amount of 4-fluoroaniline to the solution.
-
Heat the reaction mixture to reflux (approximately 100-120 °C for aqueous or acetic acid-based systems) and maintain this temperature for a period of 2 to 15 hours, depending on the solvent and desired reaction completion.[1]
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The crystalline product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid and unreacted starting materials.
-
Dry the purified product under vacuum to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.[1]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following section outlines the expected physical properties and the analytical techniques employed for its characterization.
Physical Properties
The table below summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₄Cl₂FNO₂ |
| Molecular Weight | 260.05 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 238-242 °C |
| Solubility | Sparingly soluble in DMSO and slightly soluble in Methanol. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of this compound. The expected data from various spectroscopic techniques are detailed below.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, as well as the environment of the fluorine atom.
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the 4-fluorophenyl ring. Due to the symmetry of the p-substituted ring, two sets of signals, likely appearing as multiplets or doublets of doublets, are anticipated in the aromatic region (typically δ 7.0-7.5 ppm).
-
¹³C-NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include those for the carbonyl carbons (C=O) of the imide ring (typically in the range of δ 160-170 ppm), the chlorinated carbons of the pyrrole ring (C-Cl), and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F-NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its aromatic environment.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700-1750 | C=O stretch (imide carbonyls) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1200-1250 | C-F stretch |
| ~700-850 | C-Cl stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z corresponding to its molecular weight (260.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Characterization Workflow
References
Technical Guide: Experimental Data on Fluoroimide (CAS Number 41205-21-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroimide (CAS 41205-21-4), chemically known as 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a dicarboximide fungicide.[1] This class of fungicides is recognized for its protective and curative action against a range of fungal pathogens by inhibiting spore germination and mycelial growth.[2] This technical guide provides a comprehensive overview of the available experimental data on this compound, including its synthesis, physical and chemical properties, biological activity with a focus on its fungicidal action, and the associated experimental protocols. Due to the limited availability of specific experimental data for this compound, this guide incorporates representative data and protocols from closely related dicarboximide fungicides to provide a thorough understanding of its expected behavior and mechanism of action.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41205-21-4 | [3] |
| Molecular Formula | C₁₀H₄Cl₂FNO₂ | [1][4] |
| Molecular Weight | 260.04 g/mol | [1][4] |
| Appearance | White to pale yellowish-brown crystalline powder | [5] |
| Melting Point | 240.5 - 241.8 °C | [4] |
| Purity | 98% (Analytical Standard) | [4] |
| Solubility | Data not readily available. Dicarboximides are generally sparingly soluble in water. |
Synthesis
Experimental Protocol: Synthesis of 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
This protocol is adapted from the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.[6][7]
Materials:
-
2,3-Dichloromaleic anhydride
-
4-Fluoroaniline
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Ice
-
Distilled water
-
Microwave reactor (optional, for accelerated synthesis)[6][7]
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel, etc.)
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloromaleic anhydride in ethanol.
-
Addition of Reactants: To the solution, add 4-fluoroaniline and a catalytic amount of glacial acetic acid.
-
Reaction Conditions:
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1).[6]
-
Work-up: After completion of the reaction, cool the mixture in an ice bath to precipitate the product.
-
Purification: Filter the solid product using a Buchner funnel and wash with cold distilled water. Recrystallize the crude product from ethanol to obtain pure 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.[6]
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and melting point determination.[6][7]
Diagram 1: Synthesis of this compound
Caption: A flowchart illustrating the synthesis of this compound.
Biological Activity: Fungicidal Properties
This compound belongs to the dicarboximide class of fungicides, which are known to be effective against a range of fungal pathogens, including species of Botrytis, Sclerotinia, Monilinia, and Alternaria.[2] The primary mode of action is the inhibition of spore germination and mycelial growth.[2]
Quantitative Fungicidal Activity
Specific EC₅₀ (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values for this compound are not widely reported. However, data from other dicarboximide fungicides provide a strong indication of its expected potency.
Table 2: Representative Fungicidal Activity of Dicarboximide Fungicides
| Fungicide | Fungal Species | EC₅₀ / MIC (µg/mL) | Reference |
| Iprodione | Botrytis cinerea | 1 - 10 (EC₅₀) | [8][9] |
| Iprodione | Alternaria spp. | Not specified, but effective | [2][10] |
| Procymidone | Sclerotinia sclerotiorum | 0.11 - 0.72 (EC₅₀) | [3] |
| Procymidone | Sclerotinia minor | < 0.25 | [6] |
| Vinclozolin | Botrytis cinerea | ~2 (IC₅₀) | [8] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13][14]
Materials:
-
Pure this compound
-
Fungal isolates to be tested
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile saline
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to the desired final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[12]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.[11][14]
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Mechanism of Action
The fungicidal activity of dicarboximides, including this compound, is attributed to a multi-faceted mechanism of action that primarily disrupts the osmotic signal transduction pathway in fungi.[11][15] This disruption is thought to occur through the inhibition of a key enzyme, a two-component histidine kinase, which is involved in osmoregulation.[15] Additionally, dicarboximides have been shown to induce lipid peroxidation, leading to membrane damage and cellular leakage.[8]
Signaling Pathway
The proposed signaling pathway affected by this compound involves the inhibition of a histidine kinase, which is part of a two-component system that regulates the High Osmolarity Glycerol (HOG) pathway. Inhibition of this kinase leads to an inappropriate cellular response to osmotic stress, ultimately causing cell death.
Diagram 3: Proposed Signaling Pathway of Dicarboximide Fungicides
Caption: Dicarboximide fungicide mechanism of action.
Experimental Protocol: Lipid Peroxidation Assay (TBARS Method)
This protocol measures the level of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[16][17][18][19][20]
Materials:
-
Fungal mycelium (treated with this compound and untreated control)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
-
Water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Harvest and homogenize fungal mycelium.
-
Precipitation: Add TCA solution to the homogenate to precipitate proteins and centrifuge to collect the supernatant.
-
Reaction: To the supernatant, add TBA solution containing BHT.
-
Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using its molar extinction coefficient. The results are typically expressed as nmol of MDA per mg of protein or gram of tissue.
Conclusion
This compound (CAS 41205-21-4) is a dicarboximide fungicide with a mechanism of action centered on the disruption of osmotic signal transduction and induction of oxidative stress in fungal pathogens. While specific experimental data for this compound is limited, the information available for the dicarboximide class provides a robust framework for understanding its synthesis, biological activity, and methods for its evaluation. Further research is warranted to establish a more comprehensive profile of this compound's fungicidal spectrum and to elucidate the precise molecular interactions with its target sites. This guide serves as a foundational resource for researchers and professionals in the field of drug and pesticide development.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Supply Fungicide Iprodione, Iprodione 500g/L SC, 50%WP, 50%WDG/WG, Iprodione 50 WP, Iprodione 50 SC, Iprodione 500 SC, iprodione products, pesticide suppliers [essencechem.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Roles of Three Histidine Kinase Genes in Hyphal Development and Virulence of the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. apsnet.org [apsnet.org]
- 7. titanag.com.au [titanag.com.au]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. bps.net.bd [bps.net.bd]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Sensitivity of Botrytis cinerea from Connecticut Greenhouses to Benzimidazole and Dicarboximide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of Lipid Composition and Lipid Peroxidation in the Sensitivity of Fungal Plant Pathogens to Aluminum Chloride and Sodium Metabisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 20. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Fungicidal Mechanism of Action of Fluoroimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroimide, a dicarboximide fungicide, exhibits its antifungal properties primarily through the disruption of fungal cell membrane integrity and interference with crucial signaling pathways. This technical guide delineates the core mechanisms of action of this compound on fungi, focusing on the induction of lipid peroxidation and the inhibition of the High Osmolarity Glycerol (HOG) signaling pathway. While specific quantitative efficacy data for this compound is limited due to its status as an older, now largely obsolete fungicide, this document provides representative data from closely related dicarboximide fungicides to offer a comprehensive understanding of its fungicidal activity. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are presented to support further research and drug development endeavors in the field of antifungal agents.
Introduction
This compound is a foliar fungicide with protective action, belonging to the dicarboximide class of antifungal agents[1]. Its primary mode of action is the inhibition of spore germination, thereby preventing the initiation of fungal infections on plant surfaces. As an organofluorine and organochlorine pesticide, its chemical structure confers its biological activity[1]. Understanding the precise molecular mechanisms by which this compound exerts its fungicidal effects is crucial for the development of new, more effective antifungal agents and for managing the emergence of fungicide resistance. This guide provides a detailed overview of the current understanding of this compound's mechanism of action, drawing on research on dicarboximide fungicides as a class.
Core Mechanism of Action
The fungicidal activity of dicarboximide fungicides, including this compound, is primarily attributed to two key molecular mechanisms: the induction of lipid peroxidation in the fungal cell membrane and the disruption of the osmotic stress signaling pathway.
Induction of Lipid Peroxidation
The most significant mechanism of action for dicarboximide fungicides is the induction of oxidative stress, leading to the peroxidation of lipids within the fungal cell membrane. This process disrupts the membrane's structural integrity and functionality.
The accumulation of lipid peroxides increases the permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components and ultimately leading to cell death. This mechanism is supported by studies on other dicarboximide fungicides like iprodione, vinclozolin, and procymidone, which have been shown to cause significant cellular leakage and lipid peroxidation in fungi such as Botrytis cinerea.
Below is a diagram illustrating the proposed pathway of this compound-induced lipid peroxidation.
Inhibition of the High Osmolarity Glycerol (HOG) Pathway
A secondary, yet significant, target of dicarboximide fungicides is a Group III histidine kinase, a key component of the High Osmolarity Glycerol (HOG) signaling pathway[2][3][4]. This pathway is crucial for fungal adaptation to osmotic stress.
By targeting the histidine kinase, this compound disrupts the phosphorelay system that activates the downstream MAP kinase cascade. This interference with the osmoregulation pathway renders the fungus vulnerable to changes in osmotic pressure, contributing to its fungicidal effect. Resistance to dicarboximide fungicides has been linked to mutations in the gene encoding this specific histidine kinase.
The following diagram illustrates the disruption of the HOG signaling pathway by this compound.
Quantitative Data
| Fungicide | Fungal Species | IC50 (µM) | MIC (µg/mL) | Reference |
| Iprodione | Botrytis cinerea | ~2 | - | [1] |
| Vinclozolin | Botrytis cinerea | ~2 | - | [1] |
| Procymidone | Botrytis cinerea | ~2 | - | [1] |
| Iprodione | Exserohilum turcicum | - | Varies | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of dicarboximide fungicides. These protocols can be adapted for the study of this compound.
Mycelial Growth Inhibition Assay
This assay is used to determine the concentration of a fungicide that inhibits the growth of a fungus.
Materials:
-
Fungal isolate of interest
-
This compound stock solution (in a suitable solvent like DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Protocol:
-
Prepare PDA medium and sterilize by autoclaving.
-
Allow the medium to cool to approximately 50-60°C.
-
Add appropriate concentrations of this compound from the stock solution to the molten PDA to achieve a range of final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh, actively growing fungal culture, cut a small disk (e.g., 5 mm diameter) of mycelium from the edge of the colony using a sterile cork borer or scalpel.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Lipid Peroxidation Assay (TBARS Method)
This assay measures the amount of malondialdehyde (MDA), a product of lipid peroxidation, to quantify the extent of oxidative damage to the fungal cell membrane.
Materials:
-
Fungal mycelium (treated with this compound and untreated control)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Phosphate buffer
-
Spectrophotometer
-
Water bath
Protocol:
-
Grow the fungal culture in a liquid medium with and without various concentrations of this compound for a specified period.
-
Harvest the mycelium by filtration and wash with distilled water.
-
Homogenize the mycelium in a phosphate buffer.
-
To a known volume of the homogenate, add an equal volume of TCA solution to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
To the supernatant, add an equal volume of TBA solution.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.
-
Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
The concentration of MDA can be calculated using its molar extinction coefficient (1.56 x 10^5 M^-1 cm^-1).
Conclusion
This compound, as a member of the dicarboximide class of fungicides, exerts its antifungal activity through a multi-faceted approach. The primary mechanism involves the induction of lipid peroxidation, leading to catastrophic damage to the fungal cell membrane. Additionally, its interference with the HOG signaling pathway compromises the fungus's ability to respond to osmotic stress. While a lack of recent, specific research on this compound necessitates a reliance on data from related compounds, the information presented in this guide provides a robust framework for understanding its core mechanism of action. Further research focusing specifically on this compound could provide more precise quantitative data and potentially uncover additional nuances in its interaction with fungal pathogens. The detailed protocols and pathway diagrams included herein are intended to serve as a valuable resource for scientists and researchers in the ongoing effort to develop novel and effective antifungal therapies.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
"toxicological profile of 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available toxicological information for 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione and related compounds. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires further specific studies on the target compound.
Introduction
3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is a halogenated aromatic compound belonging to the maleimide family. Maleimides are a class of compounds known for their chemical reactivity, particularly towards thiols, which underlies both their utility in bioconjugation and their potential for biological activity and toxicity.[1] Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of applications, including as potential anticancer agents, antimicrobials, and cholesterol absorption inhibitors.[2][3] Given its reactive nature, a thorough understanding of the toxicological profile of 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is crucial for safe handling and for the assessment of its potential in any application, particularly in drug development.
This guide provides a summary of the known hazard information, outlines general experimental protocols for assessing the toxicity of such compounds, and discusses potential mechanisms of toxicity based on its chemical structure.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is classified as a hazardous substance with the following potential effects:
-
Acute Toxicity: It is considered fatal if swallowed and toxic in contact with skin.[4] It is also classified as toxic if inhaled.[5]
-
Skin and Eye Irritation: The compound is reported to cause severe skin burns and serious eye damage.[4][5]
-
Sensitization: It may cause an allergic skin reaction.[4]
-
Aquatic Toxicity: It is considered toxic to aquatic life with long-lasting effects.[5]
Quantitative Toxicological Data
Table 1: Summary of GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | - | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | - | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory or Skin Sensitization | - | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Data compiled from available Safety Data Sheets.[4][5]
Potential Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of toxicity for maleimides is believed to be their ability to act as Michael acceptors, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[1] This covalent modification can lead to:
-
Enzyme Inhibition: Alteration of enzyme structure and function.
-
Disruption of Cellular Signaling: Interference with signaling pathways that are regulated by redox-sensitive proteins.
-
Oxidative Stress: Depletion of intracellular glutathione, a key antioxidant, can lead to an increase in reactive oxygen species (ROS) and cellular damage.
Due to the lack of specific studies on 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, the precise signaling pathways affected are unknown. However, based on the general mechanism of maleimides, potential targets could include pathways involving kinases, phosphatases, and transcription factors whose activity is modulated by cysteine thiols.
Below is a generalized workflow for investigating the mechanism of toxicity.
Caption: General workflow for investigating the mechanism of toxicity of a compound.
Experimental Protocols
Detailed experimental protocols for the specific compound 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione are not available. The following are generalized protocols for key toxicological assays that would be relevant for its evaluation.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for a typical MTT cytotoxicity assay.
This assay is used to assess the mutagenic potential of a chemical.[6][7][8]
Principle: The test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[6][9]
Protocol:
-
Strain Preparation: Grow cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.
-
Metabolic Activation (Optional): The test can be performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add the mixture to molten top agar containing a trace amount of histidine (to allow for a few cell divisions) and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: A simplified workflow of the Ames test for mutagenicity.
This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[10][11]
Principle: Cells are treated with the test compound, and after an appropriate incubation period, the formation of micronuclei in binucleated cells (cells that have completed one cell division) is assessed.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) and expose them to various concentrations of the test compound.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.
Caption: A general workflow for the in vitro micronucleus assay.
Conclusion
3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is a compound with significant toxicological potential, as indicated by its hazard classifications. However, a detailed toxicological profile is currently lacking in publicly available literature. The information provided in this guide is based on data for related compounds and general toxicological principles. To fully characterize the toxicological profile of this specific compound, further studies are necessary to determine quantitative toxicity values, elucidate its metabolic fate, and identify the specific cellular and molecular mechanisms of its toxicity. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety precautions outlined in its SDS.
References
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. environmentalbiotechnology.pl [environmentalbiotechnology.pl]
- 11. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]
Fluoroimide: An Obsolete Fungicide's Historical Role in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
-
Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione[1]
-
Synonyms: Fluoromide, Spartcide, N-(4-fluorophenyl)-2,3-dichloromaleimide[1][2][3]
-
Chemical Class: Dicarboximide fungicide[1]
Historical Agricultural Applications
Fluoroimide was developed as a multi-use foliar fungicide. Historical records indicate its application on fruit trees to combat several common diseases.
Target Pests and Crops:
Based on available information, this compound was primarily used to control the following diseases on the specified crops:
| Target Disease | Affected Crops |
| Scab | Apples, Pears |
| Alternaria leaf spot | Apples, Pears |
| Powdery mildew | Apples, Pears |
| Fruit spot | Apples, Pears |
| Coffee berry disease | Coffee |
| Monilia disease | Not specified |
| Anthracnose rot | Cucumbers |
| Late blight | Tomatoes |
| Citrus melanose | Citrus |
| Citrus scab | Citrus |
| Red dust disease | Coffees |
A patent from the era suggests that the fungicidal activity of N-(4-fluorophenyl)-2,3-dichloromaleimide was considered excellent for protecting plants from a variety of diseases.[2] The patent also highlighted that a smaller, uniform grain size of the compound improved its adhesive properties on plants, leading to a more enduring fungicidal effect.[2]
Mode of Action
While specific research on the signaling pathways affected by this compound is scarce, its classification as a dicarboximide fungicide provides insight into its likely mechanism of action. Dicarboximides are generally understood to interfere with the osmotic signal transduction pathway in fungi, which is composed of histidine kinase and MAP kinase cascades.[4] Although the precise target site has been a subject of research for many years, this interference with osmoregulation is a key aspect of their fungicidal activity.[4][5][6] Some studies also suggest that the mode of action for this class of fungicides could be dependent on free radical formation.[5]
It is believed that dicarboximides, including iprodione, vinclozolin, and procymidone, act on fungi by inhibiting spore germination and affecting cell division.[7] They are also thought to inhibit the synthesis of DNA and RNA, as well as cellular metabolism.[8]
Below is a generalized representation of the proposed signaling pathway affected by dicarboximide fungicides.
Caption: Proposed mechanism of dicarboximide fungicides.
Experimental Protocols
Detailed experimental protocols from the period of this compound's active use are not well-documented in accessible literature. However, modern analytical methods for detecting pesticide residues in agricultural products can be adapted for related compounds. A contemporary method for analyzing this compound residues involves extraction under acidic conditions followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
A general workflow for such an analysis is outlined below:
Caption: Modern residue analysis workflow.
Conclusion
This compound represents a class of dicarboximide fungicides that were once integral to agricultural practices for managing fungal diseases in various crops. While its use has been discontinued, understanding its historical application and general mode of action provides context for the evolution of fungicide development. The lack of detailed, publicly available quantitative data underscores the challenges in retrospectively evaluating the efficacy and environmental impact of obsolete agrochemicals. Future research into the historical archives of agrochemical companies or regulatory bodies may yet uncover more specific data on this and other discontinued pesticides.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4010182A - Method for producing N-(4-fluorophenyl)-2,3,-dichloromaleimide - Google Patents [patents.google.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Dicarboximides | FRAC [frac.info]
- 5. researchgate.net [researchgate.net]
- 6. resistance.nzpps.org [resistance.nzpps.org]
- 7. extensionaus.com.au [extensionaus.com.au]
- 8. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 9. Improvement of an Analytical Method for this compound Residue in Agricultural Products Using LC-MS/MS -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]
An In-depth Technical Guide on the Solubility and Stability of Fluoroimide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroimide (CAS No. 41205-21-4), with the chemical name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a fungicide belonging to the maleimide class of compounds.[1][2] It has been utilized in agricultural applications to control a variety of fungal diseases on fruits and vegetables.[1] Understanding the solubility and stability of this compound in various solvents is paramount for its effective formulation, application, and for assessing its environmental fate. The presence of fluorine in its structure can influence its chemical properties, including reactivity and stability.[3]
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₄Cl₂FNO₂ | [4][5] |
| Molecular Weight | 260.05 g/mol | [4][5] |
| Appearance | Off-White to Light Yellow Solid | [1][6] |
| Melting Point | 238-242 °C | [4] |
| Boiling Point | 324.7 ± 42.0 °C (Predicted) | [4] |
| Water Solubility | 5.9 mg/L (at 20 °C) | [1][4][7] |
| Vapor Pressure | 3.4 x 10⁻³ Pa (at 25 °C) | [4] |
Solubility of this compound
Aqueous Solubility
The solubility of this compound in water has been determined to be 5.9 mg/L at 20 °C.[1][4][7] This low aqueous solubility classifies it as a sparingly soluble compound in water.
Solubility in Organic Solvents
Quantitative solubility data for this compound in common organic solvents is limited. Qualitative assessments indicate that it is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1][6]
Table 2: Qualitative and Quantitative Solubility of this compound
| Solvent | Solvent Class | Solubility | Temperature (°C) | Reference(s) |
| Water | Aqueous | 5.9 mg/L | 20 | [1][4][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | Not Specified | [1][6] |
| Methanol | Polar Protic | Slightly Soluble | Not Specified | [1][6] |
Due to the lack of comprehensive public data, researchers are encouraged to determine the solubility of this compound in solvents relevant to their specific applications by following the experimental protocols outlined in Section 5.0.
Stability of this compound
The stability of a fungicide is a key determinant of its efficacy, shelf-life, and environmental persistence. This section details the stability of this compound under various conditions.
Hydrolytic Stability
The hydrolysis of this compound is significantly influenced by pH and is catalyzed by basic conditions.[1] The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics. The half-life (DT₅₀) of this compound at different pH values is presented in Table 3. The data clearly indicates a rapid degradation in neutral and alkaline environments.
Table 3: Hydrolytic Stability of this compound
| pH | Half-life (DT₅₀) | Reference(s) |
| 3 | 52.9 minutes | [1] |
| 7 | 7.5 minutes | [1] |
| 8 | 1.4 minutes | [1] |
The primary degradation pathway for this compound involves the hydrolysis of the amide bond, leading to the scission of the maleimide ring.[1]
Photostability
This compound is reported to be stable to sunlight.[1] However, quantitative data on its photodegradation kinetics and half-life under various light conditions are not available in the reviewed literature.
Thermal Stability
While specific studies on the thermal degradation of the this compound molecule are not widely published, research on fluorinated polyimides suggests that the carbon-fluorine bond imparts high thermal stability.[8] However, at elevated temperatures, thermal decomposition can occur.[9][10][11] For precise applications, it is recommended to determine the thermal stability of this compound using the methodologies described in Section 5.0.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determination of Solubility in Organic Solvents
This protocol is based on the isothermal saturation method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap).
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Protocol for Determination of Hydrolytic Stability
This protocol outlines the procedure to determine the hydrolysis rate and half-life of this compound at different pH values.
Objective: To assess the rate of hydrolytic degradation of this compound in aqueous solutions of varying pH.
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable organic solvent for stock solution preparation
-
Thermostatically controlled incubator
-
HPLC-UV or LC-MS/MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
In separate flasks, add a small aliquot of the stock solution to each of the pre-tempered buffer solutions to achieve a known initial concentration (e.g., 1 µg/mL). The volume of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further reaction by adding a suitable agent or by preparing the sample for analysis (e.g., dilution with mobile phase).
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
-
Mechanism of Action and Signaling Pathways
As a dicarboximide fungicide, this compound's mode of action is generally considered to be multi-site, primarily through non-specific reactions with cellular thiols (sulfhydryl groups) in amino acids and proteins, such as glutathione and cysteine. This can lead to the disruption of various cellular processes, including enzyme activity and cell division.
While specific signaling pathways affected by this compound have not been extensively documented, research on other maleimide compounds provides potential insights. For instance, a study on the maleimide compound MPD [1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione] demonstrated that it inhibits virulence factors in Candida albicans by affecting the Ras1-cAMP-Efg1 signaling pathway.[12] It is plausible that this compound could exert its antifungal effects through similar mechanisms, although further research is required to confirm this.
Below is a conceptual workflow for investigating the solubility and stability of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While its aqueous solubility and hydrolytic stability are well-characterized, there is a notable lack of public, quantitative data regarding its solubility in organic solvents and its photolytic and thermal stability. The provided experimental protocols offer a robust framework for researchers to determine these parameters for their specific needs. Further investigation into the specific signaling pathways affected by this compound could lead to a better understanding of its antifungal mechanism and potentially aid in the development of more targeted and effective fungicides.
References
- 1. This compound | 41205-21-4 [chemicalbook.com]
- 2. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 41205-21-4: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound CAS#: 41205-21-4 [amp.chemicalbook.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. scielo.br [scielo.br]
- 9. grunlan-nanocomposites.com [grunlan-nanocomposites.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Technical Guide to Fluoroimides for Researchers
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Key Fluoroimide Compounds
This technical guide provides a comprehensive overview of the spectroscopic data for several compounds known as "this compound," a term that can refer to various fluorinated amide structures. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key analytical data. To facilitate comparative analysis, all quantitative spectroscopic information is presented in clearly structured tables. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to ensure reproducibility.
Understanding the "this compound" Landscape
The term "this compound" is not a unique chemical identifier and can refer to several distinct molecules. In the context of chemical research and development, it most commonly refers to one of three isomers of fluorobenzamide: 2-fluorobenzamide, 3-fluorobenzamide, and 4-fluorobenzamide. Additionally, a fungicide with the common name this compound exists, possessing a significantly different chemical structure (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione). This guide will provide detailed spectroscopic data for all four of these compounds to address this ambiguity and serve a broader range of research needs.
Spectroscopic Data Repository
The following sections present the NMR, IR, and Mass Spectrometry data for each of the four "this compound" compounds.
2-Fluorobenzamide
Chemical Structure:
Table 1.1: NMR Spectroscopic Data for 2-Fluorobenzamide
| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | DMSO-d6 | 7.54-7.50 (m, 1H) | - | Ar-H |
| 7.29-7.25 (m, 3H) | - | Ar-H | ||
| ¹³C NMR | DMSO-d6 | 162.3 (d) | J(C-F) = 247.7 | C-F |
| 132.4 (d) | J(C-F) = 8.8 | Ar-C | ||
| 130.1 (d) | J(C-F) = 6.6 | Ar-C | ||
| 124.3 (d) | J(C-F) = 2.6 | Ar-C | ||
| 123.8 (d) | J(C-F) = 14.0 | Ar-C | ||
| 116.0 (d) | J(C-F) = 22.5 | Ar-C | ||
| ¹⁹F NMR | d6-DMSO | -114 | - | Ar-F |
Table 1.2: IR Spectroscopic Data for 2-Fluorobenzamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3370 (m) | N-H Stretch | Amide |
| 2924 (w) | C-H Stretch (aromatic) | Aromatic Ring |
| 1661 (m) | C=O Stretch (Amide I) | Amide |
| 1610 (m) | C=C Stretch | Aromatic Ring |
| 1546 (m) | N-H Bend (Amide II) | Amide |
| 1469 (s) | C=C Stretch | Aromatic Ring |
| 1289 (m) | C-N Stretch | Amide |
| 1215 (m) | C-F Stretch | Aryl Fluoride |
| 1134 (m) | C-H in-plane bend | Aromatic Ring |
| 820 (m) | C-H out-of-plane bend | Aromatic Ring |
Table 1.3: Mass Spectrometry Data for 2-Fluorobenzamide
| m/z | Relative Intensity | Proposed Fragment |
| 139 | High | [M]⁺ |
| 121 | Moderate | [M - NH₂]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
3-Fluorobenzamide
Chemical Structure:
Table 2.1: NMR Spectroscopic Data for 3-Fluorobenzamide
| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | Not Specified | 7.8 - 7.2 (m) | - | Ar-H, NH₂ |
| ¹³C NMR | CDCl₃ | 163.0 (d, J=245.5) | - | C-F |
| 136.5 (d, J=7.1) | - | Ar-C | ||
| 130.3 (d, J=7.9) | - | Ar-C | ||
| 124.0 (d, J=2.8) | - | Ar-C | ||
| 120.0 (d, J=21.5) | - | Ar-C | ||
| 115.1 (d, J=22.5) | - | Ar-C | ||
| ¹⁹F NMR | CDCl₃ | -112.5 | - | Ar-F |
Table 2.2: IR Spectroscopic Data for 3-Fluorobenzamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400, ~3200 | N-H Stretch | Amide |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1250 | C-F Stretch | Aryl Fluoride |
Table 2.3: Mass Spectrometry Data for 3-Fluorobenzamide
| m/z | Relative Intensity | Proposed Fragment |
| 139 | High | [M]⁺ |
| 121 | Moderate | [M - NH₂]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
4-Fluorobenzamide
Chemical Structure:
Table 3.1: NMR Spectroscopic Data for 4-Fluorobenzamide
| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | DMSO-d6 | 8.06, 7.98 | J(B,D)=J(D,F-19)=8.9, J(B,F-19)=5.6 | Ar-H |
| 7.46, 7.30 | - | Ar-H, NH₂ | ||
| ¹³C NMR | Unknown | 166.5 (d, J=256.7) | - | C-F |
| 132.8 (d, J=9.5) | - | Ar-C | ||
| 132.2 (d, J=9.7) | - | Ar-C | ||
| 116.4 (d, J=22.3) | - | Ar-C | ||
| ¹⁹F NMR | CDCl₃ | -102.4 | - | Ar-F |
Table 3.2: IR Spectroscopic Data for 4-Fluorobenzamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400, ~3200 | N-H Stretch | Amide |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1230 | C-F Stretch | Aryl Fluoride |
Table 3.3: Mass Spectrometry Data for 4-Fluorobenzamide
| m/z | Relative Intensity | Proposed Fragment |
| 139 | High | [M]⁺ |
| 123 | High | [M - O]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
This compound (Fungicide)
Chemical Name: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Chemical Structure:
Table 4.1: NMR Spectroscopic Data for this compound (Fungicide)
| Technique | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | Not Specified | Aromatic protons | - | Ar-H |
| ¹³C NMR | Not Specified | Data not readily available | - | - |
| ¹⁹F NMR | Not Specified | Data not readily available | - | - |
Table 4.2: IR Spectroscopic Data for this compound (Fungicide)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1720, ~1780 | C=O Stretch (asymmetric and symmetric) | Imide |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1510 | C=C Stretch | Aromatic Ring |
| ~1230 | C-F Stretch | Aryl Fluoride |
| ~840 | C-Cl Stretch | Alkyl Chloride |
Table 4.3: Mass Spectrometry Data for this compound (Fungicide)
| m/z | Relative Intensity | Proposed Fragment |
| 259 | High | [M]⁺ |
| 231 | Moderate | [M - CO]⁺ |
| 182 | Moderate | [M - C₂Cl₂O₂]⁺ |
| 180 | Moderate | [M - C₂Cl₂O₂ - H₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary and should be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A spectral width appropriate for fluorinated aromatic compounds (e.g., -100 to -120 ppm) should be used. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR. An external reference standard, such as CFCl₃, is often used.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method (for solid samples):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like a this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for the spectroscopic characterization of common this compound compounds. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific instrumentation and research questions.
Degradation of Fluoroimide in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroimide, an organofluorine fungicide, has been utilized in agriculture to control a variety of plant diseases. As with many agrochemicals, understanding its environmental fate is critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound in the environment, including hydrolysis, photolysis, and microbial degradation. Due to its status as an obsolete pesticide, publicly available data on this compound is limited. Therefore, this guide synthesizes available information on this compound and structurally related compounds to present a scientifically grounded assessment of its environmental degradation. This document details probable degradation products, outlines experimental protocols for studying its environmental fate, and presents key data in a structured format to aid researchers.
Introduction
This compound, chemically known as 2,3-dichloro-N-(4-fluorophenyl)maleimide, is a dicarboximide fungicide.[1] Its structure, featuring a dichloromaleimide ring and a fluorophenyl group, dictates its chemical reactivity and subsequent environmental degradation pathways. The presence of the carbon-fluorine bond, known for its strength, and the reactive maleimide ring suggests a complex degradation profile involving multiple mechanisms. This guide will explore the primary abiotic and biotic degradation routes that contribute to the transformation of this compound in soil and aquatic environments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its distribution and persistence in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄Cl₂FNO₂ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| IUPAC Name | 3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | [1] |
Abiotic Degradation Pathways
Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.
Hydrolysis
The maleimide ring in this compound is susceptible to hydrolysis, which involves the cleavage of the imide bonds. The rate of hydrolysis is influenced by pH and temperature. Studies on structurally similar N-aryl maleimides indicate that the presence of an electron-withdrawing fluorine atom on the phenyl ring can accelerate the hydrolysis of the maleimide ring.[2][3]
The proposed hydrolysis pathway for this compound is illustrated in Figure 1. The initial step is the opening of the maleimide ring to form the corresponding maleamic acid derivative.
Figure 1: Proposed initial step in the hydrolysis of this compound.
Quantitative data on the hydrolysis of this compound is scarce. However, a study on N-fluorophenyl maleimide at pH 7.4 and 37°C reported a half-life of 28 minutes.[2] This suggests that the hydrolysis of the maleimide ring in this compound could be a relatively rapid process under neutral to alkaline conditions.
Table 2: Estimated Hydrolysis Data for Structurally Similar Compounds
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| N-fluorophenyl maleimide | 7.4 | 37 | 28 minutes | [2] |
| N-aryl thiosuccinimide conjugate | 7.4 | 37 | 0.7 hours | [2] |
Photolysis
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The chromophores within the this compound structure, including the aromatic ring and the maleimide moiety, are expected to absorb solar radiation, leading to its degradation in aquatic environments and on soil surfaces.
The potential photolytic degradation pathways of this compound may involve cleavage of the C-N bond, dechlorination, and transformation of the maleimide ring. The identification of specific photoproducts requires experimental studies.
A generalized workflow for a photolysis study is presented in Figure 2.
References
Methodological & Application
Synthesis of Fluoroimide: A Laboratory-Scale Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Fluoroimide. The procedure is based on the well-established method for the preparation of N-substituted maleimides, involving the reaction of dichloromaleic anhydride with 4-fluoroaniline, followed by a cyclization step. This protocol is intended for use by trained chemistry professionals in a laboratory setting.
Reaction Principle
The synthesis of this compound (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a two-step process. The first step involves the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of dichloromaleic anhydride. This ring-opening reaction forms the intermediate, 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid. In the second step, this intermediate undergoes dehydration-induced cyclization in the presence of acetic anhydride and a catalyst, such as sodium acetate, to yield the final product, this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Dichloromaleic anhydride | C₄Cl₂O₃ | 166.94 | 1.0 eq | ≥97% |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 eq | ≥98% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Reagent Grade |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | As needed | ≥98% |
| Anhydrous Sodium Acetate | CH₃COONa | 82.03 | Catalytic amount | ≥99% |
| Ice | H₂O | 18.02 | As needed | - |
| Petroleum Ether | - | - | As needed | Reagent Grade |
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or steam bath
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Step 1: Synthesis of 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid
-
In a 500 mL three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve dichloromaleic anhydride (1.0 eq) in 250 mL of anhydrous diethyl ether.
-
While stirring, add a solution of 4-fluoroaniline (1.0 eq) in 100 mL of anhydrous diethyl ether dropwise through the dropping funnel.
-
After the addition is complete, continue stirring the resulting suspension at room temperature for 1 hour.
-
Cool the flask in an ice bath to 15–20°C.
-
Collect the precipitated product, 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid, by suction filtration. The product should be a fine, off-white powder.
-
This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 500 mL Erlenmeyer flask, add 150 mL of acetic anhydride and a catalytic amount of anhydrous sodium acetate (e.g., 0.2 eq).
-
Add the 3,4-dichloro-N-(4-fluorophenyl)maleanilic acid obtained from Step 1 to the flask.
-
Gently heat the suspension on a steam bath or in a heating mantle while swirling for approximately 30 minutes to dissolve the solid.
-
After the solid has dissolved, cool the reaction mixture in a cold water bath to near room temperature.
-
Pour the cooled reaction mixture into a beaker containing 500 mL of ice water to precipitate the crude this compound.
-
Collect the crude product by suction filtration.
-
Wash the product on the filter with three portions of ice-cold water (100 mL each) and then with one portion of cold petroleum ether (100 mL).
-
Dry the product to obtain crude this compound.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as cyclohexane or an ethanol/water mixture, to yield a crystalline solid.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Dichloromaleic anhydride is corrosive and a lachrymator.
-
4-Fluoroaniline is toxic and an irritant.
-
Acetic anhydride is corrosive and flammable.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Diagrams
Caption: Experimental Workflow for this compound Synthesis.
Caption: Reaction Mechanism for this compound Synthesis.
Application Notes and Protocols for the Analytical Determination of Fluoroimide Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Fluoroimide residues in various matrices. The protocols are based on established analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with robust sample preparation methods.
Introduction
This compound is a fungicide used in agriculture to protect crops from various fungal diseases.[1] Monitoring its residues in food products is crucial to ensure consumer safety and compliance with regulatory limits. This document outlines validated analytical methods for the determination of this compound residues, providing researchers and scientists with the necessary protocols to achieve accurate and reliable results.
Analytical Methods Overview
The primary methods for the detection of this compound residues are based on chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for analyzing complex matrices such as agricultural products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of polar and semi-polar pesticides like this compound. It offers excellent sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this compound, GC-MS can be a viable alternative, particularly when dealing with multi-residue analysis of various pesticide classes.
Sample preparation is a critical step in the analytical workflow. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting pesticide residues from food matrices.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrument, matrix, and laboratory conditions.
Table 1: LC-MS/MS Method Performance for this compound Detection
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Agricultural Products | 0.01 mg/kg | [1] |
| Recovery | Hulled Rice | 85.7 - 106.9% | [1] |
| Potato | 85.7 - 106.9% | [1] | |
| Soybean | 85.7 - 106.9% | [1] | |
| Mandarin | 85.7 - 106.9% | [1] | |
| Green Pepper | 85.7 - 106.9% | [1] | |
| Relative Standard Deviation (RSD) | Agricultural Products | < 15.6% | [1] |
Table 2: General Performance of Multi-Residue Methods Including this compound (LC-MS/MS and GC-MS/MS)
| Parameter | Method | Matrix | General Range | Reference |
| Recovery | LC-MS/MS | Apple, Rice | 70 - 120% | [3] |
| RSD | LC-MS/MS | Apple, Rice | ≤ 20% | [3] |
| Recovery | GC-MS/MS | Apple, Rice | 76 - 94% | [3] |
| RSD | GC-MS/MS | Apple, Rice | ≤ 20% | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Agricultural Products by LC-MS/MS
This protocol is based on an improved QuEChERS method for the analysis of this compound residues.[1]
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative sample of the agricultural product (e.g., hulled rice, potato, soybean, mandarin, green pepper).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add hydrochloric acid (4 N) and acetic acid to create acidic conditions.[1]
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 500 mg of C18 sorbent, and 40 mg of graphitized carbon black (GCB).[1]
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 2 minutes.
-
-
Final Solution:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient program to separate this compound from matrix interferences.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
3. Quality Control
-
Analyze a method blank, a matrix-matched blank, and a spiked sample with each batch of samples.
-
Prepare matrix-matched calibration standards for accurate quantification.
Protocol 2: General Multi-Residue Analysis by GC-MS/MS
This protocol provides a general framework for the analysis of pesticide residues, which can be adapted for this compound.
1. Sample Preparation (QuEChERS)
-
Follow the extraction steps as outlined in Protocol 1. The choice of d-SPE sorbent may be adjusted based on the specific matrix and co-extractives. For less polar compounds, PSA (primary secondary amine) is often used.
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a suitable injection system (e.g., split/splitless).
-
Mass Spectrometer: A tandem mass spectrometer.
-
GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of analytes.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound.
Visualizations
Caption: Workflow for this compound residue analysis using QuEChERS and LC-MS/MS.
Caption: Key aspects of analytical methods for this compound residue analysis.
References
Application Note: Fluoroimide as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing Fluoroimide as a reference standard for quantitative and qualitative analysis in chromatography. Due to the limited availability of specific published methods for this compound, this application note synthesizes information on its physicochemical properties with established chromatographic principles for dicarboximide fungicides to propose robust starting methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed protocols for the preparation of standard solutions, proposed chromatographic conditions, and system suitability testing are provided to facilitate method development and validation.
Introduction
This compound (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a dicarboximide fungicide.[1][2] As with many agrochemicals, the accurate quantification of this compound residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in chromatographic analysis. This application note outlines the necessary steps and provides recommended starting conditions for the use of this compound as a reference standard in both HPLC-UV and GC-MS analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is critical for developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₀H₄Cl₂FNO₂ | [1][3] |
| Molecular Weight | 260.05 g/mol | [1][3] |
| Predicted XlogP | 2.8 | [4] |
| Appearance | (Assumed) White to off-white solid | General knowledge |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and less polar solvents (e.g., THF).[5] | Inferred |
| UV Absorbance | UV-VIS spectrum available, suggesting suitability for UV detection. | [1] |
Reference Standard Qualification and Handling
Prior to its use, the this compound reference standard must be properly qualified to ensure its identity, purity, and stability.
Workflow for Reference Standard Qualification:
Caption: Workflow for the qualification of a new reference standard.
Protocol for Preparation of Stock and Working Standard Solutions:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol. Use of a volumetric flask is crucial for accuracy.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the solvent.
-
Store the stock solution in an amber vial at 2-8 °C. Stability should be assessed periodically.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable solvent.
-
These solutions should bracket the expected concentration range of the analyte in the samples.
-
For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the mobile phase.
-
Proposed Chromatographic Methods
The following methods are proposed as starting points for the analysis of this compound. Method optimization and validation are required for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Based on methods for structurally similar dicarboximide fungicides like captan, a reversed-phase HPLC method is proposed.[6][7]
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1.1-7 min: linear gradient to 95% B, hold to 10 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (based on captan methods, verify with this compound spectrum) |
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds. PubChem indicates the availability of GC-MS data for this compound, suggesting its applicability.[1]
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrument | Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis. |
| Suggested SIM Ions | Based on the mass spectrum of this compound, prominent ions should be selected (e.g., m/z 259, 182, 180).[1] |
Analytical Workflow:
Caption: General analytical workflow for chromatographic analysis.
System Suitability Testing (SST)
SST is essential to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% (for n=5 injections) |
Conclusion
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. GSRS [precision.fda.gov]
- 4. PubChemLite - this compound (C10H4Cl2FNO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Captan on Obelisc R and Primesep 100 Columns | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Application Notes and Protocols: Utilizing Fluoroimide in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fluoroimide, a dicarboximide fungicide, as a tool for studying the mechanisms of fungal resistance. Given that this compound is an older, now largely obsolete fungicide, specific contemporary research data is limited. Therefore, this document leverages findings from the broader dicarboximide class of fungicides to provide a framework for its application in resistance research.
Introduction to this compound
This compound belongs to the dicarboximide class of fungicides and functions as a protective foliar fungicide that inhibits spore germination.[1] Historically, it has been used to control a variety of fungal diseases on crops. While its commercial use has declined, its specific mode of action makes it a valuable compound for investigating the genetic and biochemical pathways underlying fungal resistance to this chemical class.
Mechanism of Action
The primary mode of action for dicarboximide fungicides, including this compound, is believed to involve the disruption of the high-osmolarity glycerol (HOG) signaling pathway. This pathway is crucial for fungi to adapt to osmotic stress. Specifically, dicarboximides are thought to target a histidine kinase in this pathway, leading to an uncontrolled cellular response that is detrimental to the fungus.
Mechanisms of Fungal Resistance to Dicarboximides
Fungal populations can develop resistance to dicarboximide fungicides through several mechanisms. Understanding these is key to designing effective resistance management strategies and for fundamental studies of fungal evolution and adaptation.
-
Target Site Modification: The most frequently documented mechanism of resistance to dicarboximides is the alteration of the target site.[2][3] Mutations in the gene encoding a two-component histidine kinase (often referred to as Bos1 or Shos1) can prevent the fungicide from binding effectively, thereby rendering it inactive.[1][3]
-
Overexpression of Efflux Pumps: Fungi can also develop resistance by actively pumping the fungicide out of their cells before it can reach its target. This is often achieved through the overexpression of ATP-binding cassette (ABC) transporters.[1][3][4]
-
Fitness Costs: It is important to note that resistance to dicarboximides can sometimes be associated with a fitness cost.[2] This means that in the absence of the fungicide, resistant strains may be less competitive than their susceptible counterparts.
Summary of Dicarboximide Resistance Mechanisms
| Resistance Mechanism | Fungal Species Exhibiting Mechanism | Key Genes Involved |
| Target Site Modification | Sclerotinia homoeocarpa, Botrytis cinerea, Alternaria alternata[1][2][3] | Shos1 / Bos1 (Histidine Kinase)[1][3] |
| Overexpression of Efflux Pumps | Sclerotinia homoeocarpa[1][3] | ShPDR1 (ABC Transporter)[1][3] |
Experimental Protocols for Studying this compound Resistance
The following protocols are adapted from established methodologies for studying resistance to dicarboximide fungicides and can be applied to research involving this compound.
Protocol 1: Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, a key metric for quantifying resistance.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Fungal isolates to be tested
-
Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth or Agar)
-
Sterile microtiter plates (96-well)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum: Grow fungal isolates in liquid culture and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no fungicide) and a negative control (no fungus).
-
Incubation: Incubate the plates at the optimal temperature for the fungal species being tested for a defined period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).
Protocol 2: Molecular Analysis of Resistance Mechanisms
This protocol outlines the steps to identify genetic mutations associated with this compound resistance.
Materials:
-
DNA extraction kit
-
PCR primers specific for the histidine kinase gene (Bos1/Shos1) and ABC transporter genes (ShPDR1)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Isolate Genomic DNA: Extract genomic DNA from both this compound-resistant and susceptible fungal isolates using a commercial kit or standard protocols.
-
PCR Amplification: Amplify the target genes (Bos1/Shos1, ShPDR1) from the genomic DNA using gene-specific primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct DNA fragment size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing to determine the nucleotide sequence.
-
Sequence Analysis: Compare the DNA sequences of the target genes from resistant and susceptible isolates to identify any mutations (e.g., single nucleotide polymorphisms) that may confer resistance.
Visualizing Fungal Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of fungal resistance to dicarboximide fungicides.
Caption: The High-Osmolarity Glycerol (HOG) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating fungal resistance to this compound.
Caption: Interplay of different mechanisms of fungal resistance to this compound.
References
- 1. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide Iprodione in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicarboximides | FRAC [frac.info]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antifungal Activity of Fluoroimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroimide, a dicarboximide fungicide, and its derivatives represent a class of compounds with potential antifungal properties. As the challenge of antifungal resistance continues to grow, the exploration of novel and repurposed antifungal agents is critical. These application notes provide a detailed protocol for the comprehensive evaluation of the in vitro antifungal activity of this compound derivatives. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
This compound itself is a maleimide derivative, and related compounds have been shown to exert their antifungal effects through mechanisms such as the disruption of cell membranes and interference with ergosterol biosynthesis.[1][2][3] This protocol outlines the steps for determining the minimum inhibitory concentration (MIC) of this compound derivatives and provides a framework for investigating their potential mode of action.
Key Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivative compounds
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for spore/cell counting
Protocol:
-
Preparation of this compound Derivative Stock Solution:
-
Dissolve the this compound derivative in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (e.g., Candida albicans):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
For molds (e.g., Aspergillus fumigatus):
-
Grow the mold on an SDA slant at 35°C for 7 days to induce sporulation.
-
Harvest the conidia by flooding the slant with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Count the conidia using a hemocytometer or spectrophotometer and adjust the concentration to 0.4-5 x 10^4 conidia/mL in RPMI-1640 medium.
-
-
-
Broth Microdilution Assay:
-
Perform two-fold serial dilutions of the this compound derivative stock solution in RPMI-1640 medium in the wells of a 96-well plate. The typical concentration range to test is 0.03 to 16 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.
-
Include a positive control well (inoculum without the compound) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the this compound derivative that causes complete inhibition of visible growth for yeasts or a significant (≥50%) reduction in growth for molds, as determined visually or with a microplate reader at 530 nm.
-
Investigation of the Mechanism of Action: Ergosterol and Sorbitol Assays
Based on the activity of structurally related phthalimide derivatives, it is plausible that this compound derivatives may target the fungal cell membrane and ergosterol biosynthesis.[5] These assays can provide initial insights into the mechanism of action.
Protocol:
-
Sorbitol Assay (Cell Wall Integrity):
-
Perform the broth microdilution assay as described above, but in parallel with a set of plates where the RPMI-1640 medium is supplemented with 0.8 M sorbitol.
-
Sorbitol acts as an osmotic stabilizer. If the MIC of the this compound derivative increases significantly in the presence of sorbitol, it suggests that the compound may be targeting the fungal cell wall.
-
-
Ergosterol Assay (Cell Membrane Integrity):
-
Perform the broth microdilution assay as described above. In a parallel set of plates, add exogenous ergosterol (e.g., 200 µg/mL) to the RPMI-1640 medium.
-
If the this compound derivative binds to ergosterol in the cell membrane, the presence of exogenous ergosterol will antagonize its antifungal activity, leading to a significant increase in the MIC.
-
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound Derivatives against Candida albicans
| Compound | MIC (µg/mL) | MIC with 0.8 M Sorbitol (µg/mL) | MIC with 200 µg/mL Ergosterol (µg/mL) |
| This compound Derivative A | 4 | 4 | 64 |
| This compound Derivative B | 8 | 8 | 128 |
| Fluconazole (Control) | 1 | 1 | 16 |
| Amphotericin B (Control) | 0.5 | 0.5 | >16 |
Table 2: In Vitro Antifungal Activity of this compound Derivatives against Aspergillus fumigatus
| Compound | MIC (µg/mL) |
| This compound Derivative A | 2 |
| This compound Derivative B | 4 |
| Voriconazole (Control) | 0.25 |
Visualization of Experimental Workflow and Potential Signaling Pathways
Caption: Experimental workflow for in vitro antifungal testing.
Caption: Potential mechanism of action of this compound derivatives.
References
- 1. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Fluoroimide: A Versatile Building Block for Novel Chemical Synthesis - Application Notes and Protocols
Disclaimer: The following application notes and protocols are a prospective guide based on the known chemical reactivity of N-aryl maleimides and 3,4-dichloromaleimides. As of this writing, there is a lack of specific published literature detailing the use of Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione) as a building block in novel chemical synthesis. These protocols are intended for researchers, scientists, and drug development professionals as a theoretical framework to explore the potential of this compound in synthetic chemistry.
Introduction
This compound, with the systematic name 3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione, is a halogenated N-aryl maleimide.[1] Its structure incorporates several reactive sites that make it an attractive, albeit underexplored, building block for the synthesis of novel and complex molecules. The key structural features of this compound that suggest its synthetic utility are:
-
An Electron-Deficient Alkene: The double bond of the maleimide ring is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing carbonyl groups.
-
Reactive Chlorine Atoms: The two chlorine atoms attached to the double bond are potential leaving groups for nucleophilic substitution or can participate in cross-coupling reactions.
-
An N-Aryl Substituent: The 4-fluorophenyl group can influence the reactivity of the maleimide core and offers a site for potential modification, although the C-F bond is generally strong.
These features suggest that this compound can be a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Potential Synthetic Applications
Based on the reactivity of related N-aryl and 3,4-dihalo-maleimides, this compound could potentially be employed in several key synthetic transformations:
-
Michael Addition: The electron-poor double bond is expected to be highly susceptible to 1,4-conjugate addition by a variety of soft nucleophiles, particularly thiols. This reaction is a cornerstone of bioconjugation chemistry.
-
Diels-Alder and other Cycloaddition Reactions: The maleimide double bond can act as a dienophile in [4+2] cycloaddition reactions with dienes to form complex polycyclic structures.
-
Cross-Coupling Reactions: The vinyl C-Cl bonds could potentially undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Nucleophilic Substitution of Chlorine: The chlorine atoms may be displaced by strong nucleophiles.
Experimental Protocols (Prospective)
The following are generalized, prospective protocols for key transformations using this compound. Researchers should perform their own optimization of reaction conditions.
Protocol 1: Michael Addition of Thiols to this compound
This protocol describes a general procedure for the 1,4-conjugate addition of a thiol to the maleimide core of this compound. This reaction is anticipated to be rapid and high-yielding, forming a stable thioether linkage.
Experimental Workflow:
References
Application Notes and Protocols for Investigating the Mode of Action of Fluoroimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroimide is a dicarboximide fungicide with a chemical structure suggesting it may act as a succinate dehydrogenase inhibitor (SDHI).[1][2][3][4] SDHIs disrupt the mitochondrial electron transport chain, a critical pathway for cellular energy production in fungi.[5][6] This document provides a detailed experimental framework to investigate the mode of action of this compound, focusing on its potential role as an SDHI. The protocols outlined below will guide researchers in assessing its effects from the molecular to the cellular level.
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the oxidative phosphorylation pathway.[5][6][7][8] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain.[6][9] Inhibition of SDH leads to a cascade of cellular events, including the disruption of mitochondrial respiration, the generation of reactive oxygen species (ROS), and ultimately, cell death.[7]
This guide will detail the following experimental stages:
-
In Vitro Antifungal Activity Assessment: To determine the effective concentration of this compound against a target fungal species.
-
Biochemical Assay of SDH Activity: To directly measure the inhibitory effect of this compound on the enzymatic activity of SDH.
-
Cellular Assays for Mitochondrial Dysfunction: To assess the impact of this compound on mitochondrial health, including membrane potential and ROS production.
-
Analysis of Apoptosis and Cell Cycle: To investigate the downstream cellular consequences of this compound treatment.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for elucidating the mode of action of this compound.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complex Ii Succinate Dehydrogenase → Area → Sustainability [esg.sustainability-directory.com]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude Fluoroimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a fungicide belonging to the dicarboximide class.[1] As with many synthesized organic compounds, crude this compound requires purification to remove impurities such as starting materials, byproducts, and decomposition products. The purity of the final compound is critical for its intended application, particularly in research and development settings where accurate and reproducible results are paramount.
This document provides detailed protocols for common laboratory-scale purification techniques applicable to crude this compound, including recrystallization and column chromatography. Additionally, it outlines methods for assessing the purity of the final product.
Physicochemical Properties of this compound
A summary of key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate purification methods and solvents.
| Property | Value | Reference |
| Molecular Formula | C10H4Cl2FNO2 | [1][2][3] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 238-242 °C | [4] |
| Water Solubility | 5.9 mg/L (20 °C) | [4] |
| pKa | -4.79 (Predicted) | [4] |
Purification Techniques
The choice of purification technique depends on the nature and quantity of the impurities present in the crude material. For crude this compound, a combination of recrystallization and column chromatography is often effective.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5][6][7][8][9] The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Protocol for Recrystallization of this compound:
-
Solvent Selection:
-
Based on the polar nature of the imide and chloro groups, and the nonpolar nature of the fluorophenyl ring, a moderately polar solvent is a good starting point.
-
Potential solvents to screen include ethanol, methanol, ethyl acetate, and toluene.
-
Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent will dissolve the crude this compound when heated but will result in crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Illustrative Data for this compound Recrystallization:
| Solvent System | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Ethanol | 85 | 98 | 75 |
| Ethyl Acetate | 85 | 97 | 80 |
| Toluene | 85 | 96 | 70 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10][11][12] For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is a suitable approach.
Protocol for Column Chromatography of this compound:
-
Stationary Phase and Column Packing:
-
Select silica gel (60-200 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial mobile phase solvent.
-
Pack a glass column with the slurry, ensuring an even and compact bed. A layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.
-
-
Mobile Phase Selection:
-
A mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its impurities (target Rf value for this compound is typically 0.2-0.4).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a strong solvent that will be adsorbed by the stationary phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Illustrative Data for this compound Column Chromatography:
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Silica Gel | 9:1 | 85 | 99.5 | 65 |
| Silica Gel | 8:2 | 85 | 99.2 | 70 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Common analytical techniques for this purpose include:
-
Melting Point Determination: A sharp melting point close to the literature value (238-242 °C) is indicative of high purity.[4][13]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[14][15][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural information and can be used to identify and quantify impurities.
Experimental Workflows
Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H4Cl2FNO2) [pubchemlite.lcsb.uni.lu]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. chembk.com [chembk.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mt.com [mt.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chromtech.com [chromtech.com]
- 12. youtube.com [youtube.com]
- 13. moravek.com [moravek.com]
- 14. inis.iaea.org [inis.iaea.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for In-Vitro Antifungal Assays of Fluoroimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroimide is a dicarboximide fungicide that has historically been used for the control of a variety of fungal pathogens on crops.[1][2] As a member of the maleimide chemical class, its antifungal properties are of interest for in-vitro research and drug development, particularly in the context of understanding fungal resistance and identifying new therapeutic targets.[3] Although this compound is now considered obsolete for agricultural use, its chemical structure presents a scaffold for the investigation of novel antifungal agents.[1]
These application notes provide a comprehensive guide for the in-vitro evaluation of this compound's antifungal activity. Given the limited publicly available data on the specific inhibitory concentrations and precise mechanism of action of this compound, this document outlines standardized protocols adapted from established methodologies for antifungal susceptibility testing. Furthermore, a putative mechanism of action is proposed based on the known activities of the broader dicarboximide and maleimide classes of compounds.
Proposed Mechanism of Action
The precise biochemical target of this compound has not been definitively elucidated. However, based on its classification as a dicarboximide fungicide and research on structurally related maleimide compounds, a multi-faceted mechanism of action can be proposed.[3][4] Dicarboximides are known to affect fungal osmotic regulation and inhibit spore germination.[4][5] Studies on other maleimide derivatives have demonstrated antifungal activity through several key pathways:
-
Disruption of Cell Membrane Integrity: Maleimide compounds have been shown to interfere with the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[6][7] This is potentially achieved through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][8]
-
Interference with Iron Ion Homeostasis: Some maleimide derivatives disrupt the balance of iron ions within the fungal cell, which is crucial for various cellular processes, including respiration and DNA synthesis.[6][8]
-
Inhibition of Cell Wall Synthesis: Evidence suggests that maleimide compounds can reduce the activity of chitin synthase, an essential enzyme for the synthesis of chitin, a key structural component of the fungal cell wall.[6][8]
-
Induction of Lipid Peroxidation: The fungicidal activity of dicarboximide fungicides has been correlated with the induction of membrane lipid peroxidation, leading to cellular damage.[9]
Based on this, it is hypothesized that this compound exerts its antifungal effect primarily by disrupting the fungal cell membrane, potentially through inhibition of ergosterol biosynthesis and induction of oxidative stress, and may also interfere with cell wall integrity.
Caption: Proposed multi-target mechanism of action of this compound against fungal cells.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Trichophyton rubrum | Clinical Isolate | |||
| Cryptococcus neoformans | ATCC 208821 |
Table 2: Fungicidal Activity of this compound
| Fungal Species | Strain ID | MIC (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | |||
| Aspergillus fumigatus | ATCC 204305 |
Experimental Protocols
The following are detailed protocols for key in-vitro antifungal assays to evaluate the efficacy of this compound.
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, adjust to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 0.03 to 64 µg/mL).
-
-
Assay Setup:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until visible growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the broth microdilution assay.
Materials:
-
MIC plate from Protocol 1
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile micropipette tips
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Cell Membrane Integrity Assay (Ergosterol Binding)
This assay helps to determine if this compound interacts with the fungal cell membrane by binding to ergosterol.
Materials:
-
Fungal cell suspension
-
This compound solution
-
Ergosterol (Sigma-Aldrich)
-
RPMI-1640 medium
-
96-well microtiter plates
Procedure:
-
Perform a broth microdilution assay as described in Protocol 1.
-
In a parallel set of wells, add ergosterol (at a final concentration of 200-400 µg/mL) to the RPMI-1640 medium before adding the this compound dilutions and the fungal inoculum.
-
Incubate both sets of plates and determine the MIC values.
-
A significant increase (e.g., four-fold or greater) in the MIC of this compound in the presence of exogenous ergosterol suggests that this compound's mechanism of action involves binding to ergosterol.
Caption: Logical workflow for the ergosterol binding assay.
Conclusion
The provided application notes and protocols offer a robust framework for the in-vitro investigation of the antifungal properties of this compound. While specific data for this compound is scarce, the methodologies outlined, which are based on internationally recognized standards, will enable researchers to generate reliable and reproducible results. The proposed mechanism of action, derived from the known activities of related chemical classes, provides a solid starting point for more detailed mechanistic studies. The structured data presentation formats will aid in the clear communication and comparison of experimental findings. This comprehensive guide is intended to facilitate further research into this compound and other maleimide-based compounds as potential antifungal leads.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. resistance.nzpps.org [resistance.nzpps.org]
- 5. Infocris Pesticide Database - fluoromide [nucleus.iaea.org]
- 6. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]
- 9. Correlation of Lipid Peroxidation in Botrytis cinerea Caused by Dicarboximide Fungicides with Their Fungicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-fluorophenyl)maleimide Derivatives
Welcome to the technical support hub for researchers and drug development professionals working with N-(4-fluorophenyl)maleimide derivatives. This resource provides detailed answers to common questions and systematic guides to troubleshoot issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for preparing N-(4-fluorophenyl)maleimide?
The most common and established method is a two-step synthesis. The first step involves the reaction of maleic anhydride with 4-fluoroaniline to form the intermediate, N-(4-fluorophenyl)maleamic acid.[1][2] This is typically achieved by mixing the reactants in a suitable solvent like diethyl ether or acetic acid at room temperature.[1][3] The second step is the dehydrative cyclization of the maleamic acid intermediate to yield the final N-(4-fluorophenyl)maleimide.[2][4] This is often accomplished by heating the maleamic acid in acetic anhydride with a catalyst like anhydrous sodium acetate.[2][3][4]
Q2: What are the most common side reactions during the synthesis, and how can they be minimized?
Several side reactions can occur, potentially lowering the yield and purity of the final product. Key issues include:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis (ring-opening), especially in the presence of water and at a pH above 7.5.[5][6] This reverts the product to the unreactive maleamic acid. To minimize this, it is crucial to use anhydrous solvents and reagents during the cyclization and to avoid aqueous storage of the final product.[5][7]
-
Polymerization: Maleimides can undergo polymerization, particularly at temperatures above 150°C or in the presence of base/nucleophile initiators.[8][9] This can result in the formation of insoluble, crosslinked products.[9] Avoiding excessive heat and controlling the pH are critical preventative measures.[8][9]
-
Isomaleimide Formation: During the cyclization of the maleamic acid, the N-substituted isomaleimide may form as a kinetic byproduct.[10][11] The desired N-substituted maleimide is the more thermodynamically stable product.[11] Ensuring adequate reaction time and temperature during cyclization can favor the formation of the correct isomer.
-
Michael Addition of Amine: In the first step, it is possible for the starting amine (4-fluoroaniline) to add to the double bond of the newly formed maleamic acid.[12] This can be prevented by the gradual addition of the amine to the solution of maleic anhydride.[12]
Q3: How does the 4-fluoro-phenyl group influence the maleimide's reactivity and stability?
The electron-withdrawing nature of the fluorine atom on the N-aryl substituent has a significant impact. It increases the electrophilicity of the maleimide's double bond, making it more reactive toward thiols in Michael addition reactions.[6] This is advantageous for bioconjugation applications. However, this same electron-withdrawing effect also makes the maleimide ring more susceptible to hydrolysis, decreasing its stability in aqueous solutions.[6] N-aryl maleimides hydrolyze significantly faster than N-alkyl maleimides.[6]
Q4: What are the primary applications of N-(4-fluorophenyl)maleimide in research?
Its primary application is in bioconjugation for site-specifically labeling biomolecules.[5] The maleimide group reacts efficiently and selectively with thiol groups, such as those from cysteine residues in proteins and peptides, via a Thiol-Michael addition reaction.[5][13][14] This reaction forms a stable covalent thioether bond, making these derivatives powerful tools for creating antibody-drug conjugates (ADCs), attaching fluorescent dyes, or immobilizing proteins.[5][13]
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-(4-fluorophenyl)maleimide
This protocol is adapted from established methods for synthesizing N-aryl maleimides.[1][2][3][4]
Step A: Synthesis of N-(4-fluorophenyl)maleamic Acid
-
In a round-bottomed flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or glacial acetic acid).
-
While stirring at room temperature, slowly add a solution of 4-fluoroaniline (1.0 eq) in the same solvent dropwise.
-
A precipitate of the maleamic acid should form. Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash it with cold solvent (e.g., diethyl ether), and dry it under vacuum. The product is typically used in the next step without further purification.
Step B: Cyclodehydration to N-(4-fluorophenyl)maleimide
-
In a fume hood, combine the dried N-(4-fluorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (approx. 0.5 eq) in a flask.
-
Add acetic anhydride (approx. 5-10 volumes relative to the maleamic acid).
-
Heat the mixture with stirring in an oil bath at 80-100°C for 45-60 minutes.[4]
-
After cooling the reaction mixture to room temperature, slowly pour it into a beaker of ice-water while stirring vigorously. A solid precipitate of the maleimide will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and salts.
-
Dry the crude product. For purification, recrystallization from a solvent like cyclohexane or ethanol/water is recommended.[3] Alternatively, column chromatography on silica gel can be used.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Cyclization: Reaction time or temperature was insufficient for the dehydration step. | Ensure the reaction is heated to at least 80-100°C for the recommended time. Confirm the efficacy of the dehydrating agent (acetic anhydride) and catalyst (sodium acetate).[4][15] |
| Hydrolysis of Product: Water was present during the cyclization or workup, leading to ring-opening of the maleimide. | Use anhydrous reagents and solvents for the cyclization step. Perform the workup quickly and use ice-cold water to minimize product hydrolysis during precipitation.[5] | |
| Purification Losses: Significant product was lost during recrystallization or chromatography. | For recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product and allow for slow cooling. For chromatography, select an appropriate solvent system to ensure good separation.[3][8] | |
| Formation of Insoluble Material | Polymerization: The reaction temperature was too high, or the reaction was heated for too long. | Avoid temperatures exceeding 150°C during the reaction or any subsequent distillation, as this can induce thermal polymerization.[8] |
| Base-Initiated Polymerization: The presence of a strong base initiated anionic polymerization of the maleimide. | The synthesis is typically conducted under acidic or neutral conditions. Ensure no strong bases are introduced.[9] | |
| Product is Unstable on Storage | Hydrolysis: The product was exposed to moisture during storage. | Store the purified, dry maleimide in a desiccator at a low temperature. Do not store in aqueous solutions for extended periods.[5] |
| Unexpected Peaks in NMR/MS | Isomaleimide Formation: The kinetic product, isomaleimide, was formed during cyclization. | Isomaleimide can be isomerized to the more stable maleimide, sometimes by heating in the presence of sodium acetate.[10] Ensure cyclization conditions favor the thermodynamic product. |
| Maleamic Acid: The presence of the starting maleamic acid indicates incomplete cyclization. | Re-subject the product to the cyclization conditions or increase the reaction time/temperature of the initial reaction. |
Quantitative Data Summary
The efficiency of N-aryl maleimide synthesis can vary based on the specific substrate and reaction conditions. Below is a summary of representative yields from the literature for similar compounds.
| N-Substituted Maleimide | Cyclization Method | Solvent | Yield | Reference |
| N-(4-fluorophenyl)maleimide | Reflux overnight | Acetic Acid | 40% | [1] |
| N-(4-chlorophenyl)maleimide | Reflux overnight | Acetic Acid | 45% | [1] |
| N-phenylmaleimide | Acetic Anhydride / NaOAc | Acetic Anhydride | 75-80% | [3] |
| N-aryl maleimides (general) | Acetic Anhydride / NaOAc | Acetic Anhydride | 79-93% | [2] |
Visualized Workflows and Pathways
Caption: General workflow for the two-step synthesis of N-(4-fluorophenyl)maleimide.
Caption: Troubleshooting flowchart for addressing low yield in maleimide synthesis.
Caption: Reaction pathway for bioconjugation via Thiol-Michael addition.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. books.rsc.org [books.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 9. Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Fluorobenzenesulfonimide (NFSI)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating agent. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Fluorobenzenesulfonimide (NFSI)?
A1: The two most prevalent methods for synthesizing NFSI are the Differding method and the Wanger method. Both involve the direct fluorination of a benzenesulfonimide precursor using a diluted mixture of fluorine and nitrogen gas. The primary difference lies in the starting material and the solvent system used.[1]
Q2: What are the typical yields for the Differding and Wanger methods?
A2: The Differding method, which starts from benzenesulfonimide, typically provides yields around 74%.[1] The Wanger method, utilizing the sodium salt of benzenesulfonimide, can achieve higher yields of up to 94%.[1]
Q3: What are the main safety concerns when synthesizing NFSI?
A3: The primary safety concern is the handling of elemental fluorine (F₂), which is a highly reactive, corrosive, and toxic gas.[2] Special laboratory setups and procedures are required to handle fluorine gas safely. Additionally, hydrogen fluoride (HF) can be generated as a byproduct, which is also extremely corrosive and hazardous.[2]
Q4: What are the common side reactions in NFSI synthesis?
A4: Common side reactions can include over-fluorination, N-S bond cleavage, and reactions with impurities in the starting materials or solvents.[3] In subsequent applications of NFSI, side reactions such as sulfonylation and amination of the substrate can also occur, depending on the reaction conditions and the nature of the nucleophile.[4]
Q5: How can I purify the final NFSI product?
A5: Purification of NFSI is typically achieved through filtration, evaporation of the solvent, and recrystallization.[1] The choice of recrystallization solvent depends on the impurities present but is crucial for obtaining high-purity NFSI.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of NFSI, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of moisture in reagents or solvents: Water can react with the fluorine gas and the product. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Impure starting materials: Impurities in the benzenesulfonimide or its sodium salt can lead to side reactions. | Recrystallize the starting material before use. Verify the purity using appropriate analytical techniques (e.g., NMR, melting point). | |
| Incorrect stoichiometry of reagents: An improper ratio of fluorine to the starting material can result in incomplete reaction or side product formation. | Accurately measure the flow rate and concentration of the fluorine gas mixture. Ensure the complete consumption of the starting material by monitoring the reaction (e.g., by TLC or NMR). | |
| Inadequate temperature control: The reaction is typically performed at low temperatures to control the high reactivity of fluorine. | Maintain the recommended low temperature throughout the addition of fluorine gas using a reliable cooling bath. | |
| Poor quality of fluorine gas mixture: The concentration of fluorine in the nitrogen mixture may be lower than specified. | Verify the concentration of the fluorine gas mixture from the supplier. | |
| Formation of Byproducts | Over-fluorination: Excessive exposure to fluorine gas can lead to the formation of undesired poly-fluorinated byproducts. | Carefully control the amount of fluorine gas introduced and the reaction time. Monitor the reaction progress closely. |
| N-S bond cleavage: This can occur, particularly with prolonged reaction times or higher temperatures.[3] | Adhere to the recommended reaction time and temperature. | |
| Presence of HF: Hydrogen fluoride can be formed as a byproduct and can lead to undesired reactions. | In the Differding method, sodium fluoride is added to trap HF as sodium bifluoride.[1] | |
| Product Decomposition | Exposure to strong reducing agents: NFSI is sensitive to strong reducing agents.[1] | Avoid contact with reducing agents during work-up and storage. |
| Improper storage: Prolonged exposure to heat or moisture can lead to decomposition. | Store the purified NFSI in a cool, dry place, away from incompatible materials. |
Data Presentation
Comparison of NFSI Synthesis Methods
| Parameter | Differding Method | Wanger Method |
| Starting Material | Benzenesulfonimide | Sodium salt of benzenesulfonimide |
| Solvent | Acetonitrile[1] | Water/acetonitrile or pure water[1] |
| Fluorinating Agent | 10% F₂ in N₂[5] | 10% F₂ in N₂[1] |
| Reaction Temperature | -35°C[1] | Cooled (specific temperature not always stated, but low temperature is implied)[1] |
| HF Scavenger | Sodium Fluoride[1] | Not explicitly mentioned, as the precursor is the sodium salt. |
| Reported Yield | ~74%[1] | Up to 94%[1] |
| Work-up | Filtration, evaporation, recrystallization[1] | Filtration, washing, drying[1] |
Experimental Protocols
Protocol 1: N-Fluorobenzenesulfonimide (NFSI) Synthesis via the Differding Method
This protocol is based on the method described by Differding and Ofner.[6]
Materials:
-
Benzenesulfonimide
-
Anhydrous acetonitrile
-
Sodium fluoride
-
10% (v/v) Fluorine in Nitrogen gas mixture
-
Nitrogen gas (for purging)
Procedure:
-
In a suitable, flame-dried reaction vessel equipped with a gas inlet, a gas outlet, a thermometer, and a mechanical stirrer, dissolve benzenesulfonimide in anhydrous acetonitrile.
-
Add sodium fluoride to the solution.
-
Cool the mixture to -35°C using a suitable cooling bath (e.g., acetone/dry ice).
-
Slowly bubble the 10% fluorine-nitrogen mixture through the stirred solution for approximately 2 hours. The flow rate should be carefully controlled.
-
After the addition of fluorine is complete, purge the reaction mixture with nitrogen gas for at least 2 hours to remove any residual fluorine and HF.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture to remove sodium fluoride and any precipitated sodium bifluoride.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Recrystallize the resulting white solid from a suitable solvent to obtain pure N-Fluorobenzenesulfonimide.
Protocol 2: N-Fluorobenzenesulfonimide (NFSI) Synthesis via the Wanger Method
This protocol is based on the method developed by Wanger and coworkers.[6]
Materials:
-
Sodium salt of benzenesulfonimide
-
Water/acetonitrile mixture or pure water
-
10% (v/v) Fluorine in Nitrogen gas mixture
-
Nitrogen gas (for purging)
Procedure:
-
In a suitable reaction vessel, dissolve the sodium salt of benzenesulfonimide in a water/acetonitrile mixture or pure water.
-
Cool the solution in an appropriate cooling bath.
-
Introduce the 10% fluorine-nitrogen mixture into the cooled, stirred solution.
-
After the reaction is complete (monitor by appropriate means), stop the fluorine flow and purge the reactor with nitrogen gas to remove any unreacted fluorine.
-
Collect the precipitated product by filtration.
-
Wash the collected solid with water and then dry it thoroughly to yield N-Fluorobenzenesulfonimide.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Fluoroimide Degradation in Experimental Assays
Welcome to the technical support center for Fluoroimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS: 41205-21-4) is a dicarboximide fungicide.[1] Its primary mode of action is as a foliar fungicide with protective action that inhibits spore germination. While the exact molecular mechanism for dicarboximides is not fully characterized, it is known to affect the osmotic regulation in fungi.[2] This is believed to be linked to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, a crucial pathway for fungal stress response.
Q2: What are the main factors that cause this compound degradation in experimental settings?
A2: The primary factor causing this compound degradation is hydrolysis, which is highly dependent on pH. The degradation is significantly accelerated under basic conditions. Other factors that can potentially influence its stability include temperature and the presence of certain microorganisms, although it is reported to be stable to sunlight.
Q3: How should I prepare and store my this compound stock solutions?
A3: It is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, keep the stock solution at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light, even though this compound is reported to be stable to sunlight, as a general good laboratory practice.
Q4: At what pH should I run my experiments to minimize degradation?
A4: To minimize degradation, experiments should be conducted under acidic to neutral conditions (ideally pH < 7). This compound is most stable at acidic pH. If your experimental conditions require a pH greater than 7, be aware that the compound will degrade rapidly. It is advisable to prepare fresh working solutions immediately before use and to limit the duration of the experiment at alkaline pH.
Q5: Are there any known incompatibilities with common lab reagents?
A5: Avoid strong bases and nucleophiles, as they will accelerate the hydrolysis of the imide bond. While specific incompatibilities with all common lab reagents have not been extensively documented, it is prudent to perform a small-scale compatibility test if you are using a novel buffer system or reagent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antifungal activity | Compound Degradation: this compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound from a new vial. - Ensure stock solutions are stored at or below -20°C in single-use aliquots. - Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Errors in serial dilutions can lead to lower than expected concentrations. | - Double-check all calculations for dilutions. - Use calibrated pipettes and proper pipetting techniques. | |
| Resistant Fungal Strain: The fungal strain being tested may have intrinsic or acquired resistance. | - Include a known susceptible control strain in your experiments to validate the assay. | |
| Decreasing activity over the course of a multi-day experiment | Hydrolysis in Aqueous Media: this compound is susceptible to hydrolysis, especially at neutral to alkaline pH. | - Check the pH of your experimental medium. If possible, buffer the medium to a slightly acidic pH. - If the experiment must be run at a higher pH, prepare fresh this compound working solutions daily and add them to the assay immediately. |
| Precipitation of the compound in aqueous media | Low Aqueous Solubility: this compound has low solubility in water. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects fungal growth (typically <1%). - Check for precipitation under a microscope after adding the compound to the aqueous medium. If precipitation occurs, you may need to adjust the final concentration or the solvent system. |
| High variability between replicate wells | Uneven Compound Distribution: Improper mixing can lead to inconsistent concentrations across the assay plate. | - Ensure thorough mixing of the this compound solution into the assay medium before dispensing into wells. - After adding the compound to the wells, gently mix the plate on a plate shaker. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect results. | - To minimize edge effects, do not use the outer wells of the plate for experimental data. Instead, fill them with sterile medium or water. |
Quantitative Data on this compound Stability
pH-Dependent Hydrolysis
This compound degradation is primarily driven by hydrolysis, which is base-catalyzed. The rate of degradation increases significantly with increasing pH.
| pH | Half-life (DT₅₀) in minutes | Stability |
| 3 | 52.9 | Most Stable |
| 7 | 7.5 | Moderately Stable |
| 8 | 1.4 | Least Stable |
Data from ChemicalBook.[3]
Temperature Stability
Experimental Protocols
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline and may need to be optimized for your specific fungal strain and experimental objectives.
1. Media and Reagent Preparation:
-
Growth Medium: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Note that at pH 7, this compound will have a short half-life, so prepare working solutions immediately before use. If possible for your organism, consider a more acidic medium.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sufficient growth is achieved. Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the desired final inoculum concentration (e.g., 1-5 x 10^5 CFU/mL).
2. Assay Procedure (96-well plate):
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the growth medium to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL). Ensure the final DMSO concentration is consistent and non-inhibitory.
-
Add 100 µL of the fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for fungal growth and an uninoculated well with medium as a negative (sterility) control.
-
Seal the plate and incubate at the optimal temperature for the fungal strain for 24-48 hours.
3. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the drug-free growth control. Turbidity can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Diagrams
Proposed Mechanism of Action: Hyperactivation of the HOG Pathway
Dicarboximide fungicides are thought to interfere with fungal osmotic regulation. A key pathway involved in this process is the High Osmolarity Glycerol (HOG) pathway. The proposed mechanism involves the hyperactivation of this pathway, leading to a fungicidal effect.
Caption: Proposed HOG signaling pathway and the hyperactivation by this compound.
Experimental Workflow: Troubleshooting this compound Degradation
This workflow provides a logical sequence of steps to troubleshoot issues related to this compound degradation in your assays.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. The HOG-pathway related AaOS1 leads to dicarboximide-resistance in field strains of Alternaria alternata and contributes, together with the Aafhk1, to mycotoxin production and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS for Fluoroimide Detection
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the detection of Fluoroimide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
A1: this compound is an organofluorine pesticide, specifically a dicarboximide fungicide. Its chemical formula is C₁₀H₄Cl₂FNO₂, and it has a molecular weight of approximately 260.05 g/mol .[1][2][3][4] It is characterized as a maleimide substituted with chlorine atoms and a p-fluorophenyl group.[1] Understanding its structure is crucial for predicting its behavior in HPLC-MS analysis.
Q2: Which ionization source, ESI or APCI, is more suitable for this compound detection?
A2: While specific studies on this compound's ionization are limited, a multi-residue pesticide analysis method indicates the use of Electrospray Ionization (ESI) for compounds including this compound.[5] Generally, ESI is well-suited for polar to moderately polar compounds, while Atmospheric Pressure Chemical Ionization (APCI) is better for less polar and more volatile analytes. Given this compound's structure, ESI in positive or negative ion mode should be evaluated as a starting point.
Q3: What are the expected fragmentation patterns for this compound in MS analysis?
A3: The Electron Ionization (EI) mass spectrum for this compound is available and can provide clues for fragmentation in ESI or APCI, although the fragmentation mechanisms can differ.[4] In mass spectrometry, fragmentation typically occurs at the weakest bonds, leading to the formation of stable ions. For this compound, fragmentation may involve the loss of CO groups, cleavage of the bond between the phenyl ring and the nitrogen atom, or loss of chlorine and fluorine atoms. The molecular ion peak (M+) is expected at m/z 260.
Q4: What are common issues encountered when analyzing halogenated compounds like this compound by HPLC?
A4: Halogenated compounds can sometimes exhibit poor peak shape, such as tailing, due to interactions with active sites on the HPLC column.[6][7] Using a column with low silanol activity or a mobile phase with an appropriate pH and ionic strength can help mitigate these issues. Additionally, matrix effects can be a significant challenge, potentially causing ion suppression or enhancement in the MS signal.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC-MS analysis of this compound.
Poor Peak Shape: Tailing, Fronting, or Splitting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | - Use an end-capped C18 column or a column with low silanol activity.- Optimize mobile phase pH to suppress ionization of this compound.- Add a small amount of a competitive amine to the mobile phase. |
| Peak Fronting | Sample overload or incompatible injection solvent. | - Reduce the sample concentration or injection volume.- Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Split Peaks | Partially clogged column frit or column void. | - Back-flush the column.- If the problem persists, replace the column frit or the entire column. |
Signal Intensity Issues: Low Sensitivity or High Background Noise
| Problem | Potential Cause | Troubleshooting Steps |
| Low Sensitivity | Suboptimal ionization source parameters or significant matrix effects. | - Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[9]- Improve sample preparation to remove interfering matrix components.[10]- Consider using a different ionization source (e.g., APCI) if ESI proves ineffective. |
| High Background Noise | Contaminated mobile phase, solvents, or system components. | - Use high-purity, LC-MS grade solvents and additives.- Flush the HPLC system and MS interface thoroughly.- Check for leaks in the system. |
Inconsistent Results: Shifting Retention Times or Variable Peak Areas
| Problem | Potential Cause | Troubleshooting Steps |
| Retention Time Shifts | Inconsistent mobile phase composition or temperature fluctuations. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a sufficient time before analysis. |
| Variable Peak Areas | Inconsistent injection volume or matrix effects leading to ion suppression/enhancement. | - Check the autosampler for proper operation and ensure no air bubbles are in the syringe.- Implement matrix-matched calibration standards or use an internal standard to correct for matrix effects. |
Experimental Protocols
Sample Preparation using QuEChERS for Agricultural Products
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticides like this compound from complex matrices.[3][5][11]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of ACN.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the ACN supernatant to a 2 mL d-SPE tube containing the cleanup sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Collect the supernatant for LC-MS analysis.
HPLC-MS/MS Method for this compound Detection
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
MS Parameters (ESI Source):
| Parameter | Starting Point |
| Ionization Mode | Positive or Negative (evaluate both) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Fragmentor Voltage | Optimize for desired fragmentation |
| Collision Energy (for MS/MS) | Optimize for characteristic product ions |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting flowchart for HPLC-MS issues.
References
- 1. Separation of N,N’-1,3-Phenylenedimaleimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. Fluoromide [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Optimization of electrospray interface and quadrupole ion trap mass spectrometer parameters in pesticide liquid chromatography/electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Publication : USDA ARS [ars.usda.gov]
Technical Support Center: Addressing Poor Solubility of Fluoroimide in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Fluoroimide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a yellow crystalline powder with very low solubility in water, reported to be 5.9 mg/L at 20°C.[1][2] This poor solubility can pose a significant challenge for in vitro and in vivo studies that require the compound to be in an aqueous solution.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer?
Immediate precipitation of this compound upon addition to an aqueous buffer is a common issue due to its hydrophobic nature. This occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent used to create a stock solution may not be sufficiently miscible with the aqueous buffer, or the final concentration of the organic solvent may be too low to keep this compound in solution.
Q3: Can I heat my solution to dissolve this compound?
While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound without first assessing its thermal stability. Excessive heat can lead to degradation of the compound, compromising the integrity of your experiment. If you choose to warm the solution, do so cautiously at a low temperature (e.g., 37°C) and for a short period.
Q4: What are the initial steps to take when I encounter solubility issues with this compound?
When facing solubility challenges with this compound, a systematic approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. If precipitation still occurs, you can explore the use of co-solvents, surfactants, or cyclodextrins to enhance solubility.
Q5: What organic solvents are recommended for preparing a this compound stock solution?
Based on its chemical properties, water-miscible organic solvents are good starting points for preparing a stock solution of this compound.[3] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
It is crucial to use anhydrous (water-free) solvents to prepare the initial stock solution to prevent premature precipitation.
Troubleshooting Guides
Issue 1: this compound immediately precipitates upon addition to the aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit.
Solution Workflow:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a minimal amount of a recommended organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved.
-
Serial Dilution: Serially dilute the stock solution in your pre-warmed aqueous buffer to achieve the desired final concentration.
-
Vortexing During Addition: Add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Optimize Final Organic Solvent Concentration: The final concentration of the organic solvent in your working solution should be kept as low as possible to avoid solvent-induced artifacts in your experiment, but high enough to maintain solubility. A final concentration of 0.1% to 1% (v/v) is a common starting point.
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Cause: The compound may be aggregating or slowly precipitating out of the solution due to instability in the aqueous environment.
Solution Workflow:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Avoid storing dilute aqueous solutions for extended periods.
-
Storage of Stock Solutions: Aliquot your high-concentration organic stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Consider Stabilizing Excipients: If the issue persists, consider adding stabilizing excipients to your buffer. These can include non-ionic surfactants like Tween® 80 or Pluronic® F-127 at low concentrations (e.g., 0.01% - 0.1%).
Issue 3: Inconsistent results in biological assays despite the solution appearing clear.
Cause: Even without visible precipitation, this compound may be forming nano-aggregates that can lead to inconsistent biological activity. The organic solvent used for the stock solution might also be interfering with the assay.
Solution Workflow:
-
Control for Solvent Effects: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent used to dissolve the this compound.
-
Explore Alternative Solubilization Methods: If solvent effects are a concern, consider methods that do not rely on high concentrations of organic solvents, such as cyclodextrin complexation.
-
Sonication: Gentle sonication of the final working solution in a water bath sonicator may help to break up small aggregates.
Data Presentation: Enhancing this compound Solubility
| Solubilization Method | Excipient/Solvent System | Typical Fold Increase in Aqueous Solubility (for poorly soluble compounds) | Key Considerations |
| Co-solvency | 10% DMSO in water | 10 - 100 | Potential for solvent toxicity in cellular assays. |
| 20% Ethanol in water | 10 - 50 | Can cause protein precipitation at higher concentrations. | |
| Surfactants | 0.5% Tween® 80 | 50 - 500 | Can interfere with some biological assays. |
| 1% Pluronic® F-127 | 100 - 1000 | Micelle formation is concentration-dependent. | |
| Cyclodextrins | 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100 - 5000+ | Forms an inclusion complex with the drug molecule.[4][5] |
| pH Adjustment | Acidic or Basic Buffers | Variable | Only effective if the compound has ionizable groups. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Solubilization of this compound using a Co-solvent System
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Prepare Co-solvent/Buffer Mixture: Prepare your desired aqueous buffer.
-
Dilution: Add the this compound stock solution dropwise to the vortexing or stirring aqueous buffer to reach the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 1%).
Protocol 3: Solubilization of this compound using a Surfactant
-
Prepare Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 80 or Pluronic® F-127) in your aqueous buffer.
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in an organic solvent as described in Protocol 1.
-
Addition to Surfactant Solution: Add the this compound stock solution to the surfactant-containing buffer while vortexing. The surfactant will help to form micelles around the hydrophobic this compound molecules, keeping them in solution.[6]
-
Final Concentration: Ensure the final surfactant concentration is above its critical micelle concentration (CMC) but below a level that would cause cellular toxicity.
Protocol 4: Solubilization of this compound using Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 10% w/v).
-
Add this compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The cyclodextrin will encapsulate the this compound molecule, increasing its aqueous solubility.[4][5]
-
Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate will contain the solubilized this compound-cyclodextrin complex.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting N-Fluorobenzenesulfonimide (NFSI) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating reagent. By anticipating and mitigating potential side reactions, researchers can improve yield, purity, and overall success of their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing NFSI?
A1: The two primary methods for the industrial and laboratory synthesis of NFSI are the Differding method and the Wanger method.[1] Both methods involve the direct fluorination of a benzenesulfonimide precursor using a diluted mixture of fluorine gas in nitrogen.
Q2: What are the key differences between the Differding and Wanger methods?
A2: The main distinction lies in the starting material and the reaction solvent. The Differding method typically employs benzenesulfonimide in an organic solvent like acetonitrile, while the Wanger method often utilizes the sodium salt of benzenesulfonimide in a mixture of water and acetonitrile or in pure water.[1]
Q3: My NFSI synthesis yield is low. What are the potential causes?
A3: Low yields in NFSI synthesis can stem from several factors, including:
-
Incomplete reaction: Insufficient reaction time or inadequate mixing of the gas-liquid phases can lead to unreacted starting material.
-
Side reactions: The formation of byproducts through hydrolysis, reaction with the solvent, or over-fluorination consumes the starting material and desired product.
-
Loss during workup and purification: NFSI can be lost during filtration, extraction, and crystallization steps. Optimizing these procedures is crucial for maximizing recovery.
Q4: I am observing unexpected impurities in my final product. What are the likely side reactions?
A4: Several side reactions can lead to impurities in your NFSI product. These include:
-
Hydrolysis: The presence of water, especially in the Wanger method or from atmospheric moisture, can lead to the hydrolysis of the benzenesulfonimide starting material or the NFSI product.
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Reaction with Solvent: In the Differding method, the acetonitrile solvent can potentially react with the highly reactive fluorine gas, leading to the formation of hydrogen fluoride (HF) and other byproducts.
-
Over-fluorination: Although less common for the imide nitrogen, excessive fluorination at other sites on the molecule can occur under harsh conditions.
-
Formation of Benzenesulfonyl Fluoride: Phenylsulfonyl fluoride has been observed as a byproduct in reactions involving NFSI, suggesting its potential formation during the synthesis itself under certain conditions.[2]
Troubleshooting Guides
Issue 1: Low Yield and Presence of Unreacted Benzenesulfonimide
This is a common issue indicating an incomplete reaction. The following table outlines potential causes and corrective actions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Fluorine Gas | Ensure the fluorine gas mixture is of the correct concentration and is delivered at the specified flow rate for the entire reaction duration. | Complete conversion of the starting material to NFSI. |
| Inadequate Mass Transfer | Increase the stirring rate to improve the gas-liquid interface. Consider using a sparging tube to introduce the gas below the liquid surface for better dispersion. | Enhanced reaction rate and higher conversion. |
| Low Reaction Temperature | While the reaction is typically run at low temperatures to control reactivity, a temperature that is too low can significantly slow down the reaction rate. Carefully optimize the temperature within the recommended range. | An optimal balance between reaction rate and selectivity, leading to improved yield. |
| Short Reaction Time | Extend the reaction time to ensure the fluorination goes to completion. Monitor the reaction progress by techniques like TLC or NMR if feasible. | Maximization of product formation. |
Issue 2: Presence of Impurities Suspected to be Hydrolysis Products
Hydrolysis can be a significant issue, particularly when water is present in the reaction medium.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Moisture in Solvents/Reagents | Use anhydrous solvents and ensure all reagents are thoroughly dried before use, especially for the Differding method. | Minimized formation of hydrolysis byproducts. |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. | Reduced hydrolysis of starting materials and product. |
| Water as a Solvent (Wanger Method) | While the Wanger method uses water, carefully control the reaction temperature and time to minimize hydrolysis of the product. Rapid workup and isolation are crucial. | Higher purity of the crude product before crystallization. |
Experimental Protocols
Key Synthesis Methods for N-Fluorobenzenesulfonimide (NFSI)
The following are generalized protocols for the two main synthesis methods. Researchers should consult specific literature for detailed and optimized procedures.
| Method | Starting Material | Solvent | Fluorinating Agent | Typical Reaction Temperature | Typical Yield | Key Considerations |
| Differding Method | Benzenesulfonimide | Acetonitrile | 10% F₂ in N₂ | -40 to -35 °C | ~74% | Requires anhydrous conditions. Sodium fluoride is often added.[1][3][4] |
| Wanger Method | Benzenesulfonimide Sodium Salt | Water/Acetonitrile or Water | 10% F₂ in N₂ | Cooled (specific temperature varies) | Up to 94% | Tolerant to water but requires careful control to minimize hydrolysis.[1] |
Visualizing Reaction Pathways and Workflows
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathways and a general troubleshooting workflow.
This technical support guide is intended to be a starting point for researchers. For specific applications and large-scale synthesis, further optimization and safety assessments are crucial. Always handle fluorine gas with extreme caution and in accordance with all safety protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Fluoroimide for Long-Term Storage
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Fluoroimide degradation during storage?
A1: Based on the chemical structure of this compound (a dicarboximide fungicide, organochlorine pesticide, and a maleimide derivative), the primary factors contributing to its degradation are likely to be:
-
Hydrolysis: The imide bond in the maleimide ring can be susceptible to hydrolysis, especially under neutral to alkaline pH conditions.[2][3]
-
Photodegradation: Many organochlorine pesticides are known to degrade when exposed to UV radiation from sunlight or artificial light sources.[4]
-
Thermal Stress: High temperatures can lead to the decomposition of N-phenylmaleimide structures.[5][6]
-
Presence of Incompatible Solvents: The choice of solvent can significantly impact the stability of a compound.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It is advisable to store it under acidic conditions, as this compound has been noted to be more stable in such environments.
Q3: How can I tell if my this compound sample has degraded?
A3: Signs of degradation can include a change in physical appearance (color, crystal structure), the presence of insoluble particulates, or a decrease in purity as determined by analytical methods such as HPLC or LC-MS/MS. A noticeable change in pH of a solution could also indicate hydrolysis.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products of this compound are not documented in the available literature, hydrolysis of the maleimide ring is a probable degradation pathway. This would likely result in the formation of a dicarboxylic acid derivative, analogous to the hydrolysis of other maleimides which can yield maleanilic acid.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased purity over time in solution | Hydrolysis of the imide ring | - Ensure the solvent is anhydrous if possible.- Buffer the solution to a slightly acidic pH.- Store solutions at reduced temperatures (-20°C or -80°C). |
| Discoloration of the solid compound | Photodegradation or thermal stress | - Store in an amber or opaque container to protect from light.- Ensure storage temperature does not exceed recommended limits.- Store in a desiccator to minimize oxidative degradation. |
| Precipitate formation in a stored solution | Formation of insoluble degradation products or exceeding solubility at lower temperatures | - Confirm the identity of the precipitate using analytical techniques.- If it is a degradation product, follow steps to prevent further degradation.- If it is the compound crashing out of solution, consider a different solvent or a lower storage concentration. |
| Inconsistent experimental results | Degradation of this compound stock solutions | - Prepare fresh stock solutions more frequently.- Perform a purity check of the stock solution before use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | To minimize thermal degradation. |
| Light | Protect from light (use amber or opaque containers) | To prevent photodegradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | To reduce the risk of oxidation. |
| pH (for solutions) | Slightly acidic | This compound is reported to be more stable under acidic conditions.[7] |
Table 2: Potential Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong oxidizing agents | May cause a violent reaction. |
| Strong bases | Can accelerate hydrolytic degradation. |
| Reactive metals | May catalyze degradation. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent under various storage conditions.
-
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber glass vials with screw caps
-
HPLC or LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into several amber glass vials.
-
Establish different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a validated HPLC or LC-MS/MS method.[7][8] The mobile phase and column should be optimized for the separation of this compound from potential degradants.
-
Quantify the amount of this compound remaining and identify any major degradation products.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for addressing observed instability of this compound.
Caption: Potential degradation pathways for this compound based on its chemical class.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of dicarboximide fungicides in micellar media | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the photocatalytic degradation of organochlorine pesticides on a nano-TiO2 coated film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 6. High-Thermal-Stability N-Phenylmaleimide Manufacturer, custom High-Thermal-Stability N-Phenylmaleimide [yangchentech.com]
- 7. Improvement of an Analytical Method for this compound Residue in Agricultural Products Using LC-MS/MS -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SDHI Fungicides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Succinate Dehydrogenase Inhibitor (SDHI) fungicides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are SDHI fungicides and what is their mechanism of action?
Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain of fungi.[1][2] Their primary mode of action is to block the conversion of succinate to fumarate by inhibiting the succinate dehydrogenase (SDH) enzyme.[3][4] This disruption of the Krebs cycle and electron transport chain ultimately inhibits cellular respiration and energy production, leading to fungal cell death.[3][4] SDHIs are generally preventative, primarily inhibiting fungal spore germination.[4]
Q2: My fungal strain has developed resistance to an SDHI fungicide. What are the most likely molecular mechanisms?
The most common mechanism of resistance to SDHI fungicides is the development of mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[5][6] These mutations can alter the amino acid sequence of the protein, which reduces the binding affinity of the fungicide to its target site.[1][5] Another, though less frequently reported, mechanism is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively transport the fungicide out of the fungal cell, reducing its intracellular concentration.[5][6]
Q3: Are mutations in the SDH enzyme always in the same location?
No, resistance-conferring mutations have been identified in multiple locations within the SdhB, SdhC, and SdhD subunits.[5][7] The specific location and amino acid substitution can vary depending on the fungal species and the specific SDHI fungicide used for selection.[3][8] For example, mutations at the H272 residue in the SdhB subunit are common in Botrytis cinerea, while mutations at H277 are found in Alternaria alternata.[7]
Q4: If a fungal strain is resistant to one SDHI fungicide, will it be resistant to all others?
Cross-resistance among SDHI fungicides is a complex issue. While many mutations confer resistance to a broad range of SDHIs, the pattern of cross-resistance can vary depending on the specific mutation and the chemical structure of the fungicide.[3][9] Some mutations may lead to high resistance against one SDHI but lower or even no resistance to another.[3][5] For instance, the P225F mutation in SdhB has been shown to confer resistance to a wide array of SDHI fungicides, whereas the N230I mutation in the same subunit confers only moderate resistance to some and low resistance to others.[5]
Q5: What strategies can be employed in an agricultural setting to manage and prevent the development of SDHI resistance?
To mitigate the risk of SDHI resistance, several strategies are recommended by the Fungicide Resistance Action Committee (FRAC). These include:
-
Preventative application: Using SDHIs before the establishment of high disease pressure.[9]
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Mixtures: Applying SDHIs in combination with fungicides that have a different mode of action.[2][10]
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Alternation: Rotating the use of SDHIs with fungicides from different cross-resistance groups.[8][9]
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Limiting applications: Restricting the total number of SDHI applications per season.[8][9]
Troubleshooting Guides
Problem 1: Decreased efficacy of an SDHI fungicide in my experiments.
-
Possible Cause 1: Target-site mutation. The fungal strain may have acquired a mutation in the SdhB, SdhC, or SdhD gene, reducing the fungicide's binding affinity.
-
Troubleshooting Steps:
-
Sequence the Sdh genes: Extract genomic DNA from both your resistant and a sensitive (wild-type) strain. Amplify and sequence the SdhB, SdhC, and SdhD genes.
-
Compare sequences: Align the sequences from the resistant and sensitive strains to identify any nucleotide changes that result in amino acid substitutions.
-
Consult literature: Compare any identified mutations with those known to confer SDHI resistance in the literature for your fungal species or related species.[5][7][11][12]
-
-
-
Possible Cause 2: Overexpression of efflux pumps. The resistant strain may be actively pumping the fungicide out of the cell.
-
Troubleshooting Steps:
-
Perform a synergism assay: Conduct your fungicide sensitivity assay with and without a known efflux pump inhibitor. A significant increase in sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known ABC or MFS transporter genes between your resistant and sensitive strains. A significant upregulation in the resistant strain is indicative of this mechanism.[13]
-
-
Problem 2: I am unable to isolate SDHI-resistant mutants.
-
Possible Cause 1: Insufficient selection pressure. The concentration of the SDHI fungicide may be too low to select for resistant individuals.
-
Troubleshooting Steps:
-
Gradually increase fungicide concentration: Start with a concentration close to the EC50 of the wild-type strain and incrementally increase it in subsequent selection experiments.[13]
-
-
-
Possible Cause 2: Low spontaneous mutation frequency. The natural rate of resistance-conferring mutations may be very low.
-
Troubleshooting Steps:
-
Increase population size: Screen a larger number of spores or mycelial fragments to increase the probability of finding a spontaneous mutant.[13]
-
Use a mutagen: Consider treating your wild-type strain with a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the overall mutation rate before selection. It is crucial to first establish a kill curve to determine the optimal mutagen dose.[13]
-
-
Data Presentation
Table 1: Examples of Amino Acid Substitutions in SDH Subunits Conferring Resistance to SDHI Fungicides.
| Fungal Species | SDH Subunit | Amino Acid Substitution | Reference |
| Alternaria alternata | SdhB | H277Y/R | [7] |
| Botrytis cinerea | SdhB | H272L/R/Y, P225F, N230I | [3][5] |
| Corynespora cassiicola | SdhB | H278Y/R | [5] |
| Magnaporthe oryzae | SdhB | R243H, H245Y/L/Q, I247T | [11] |
| Magnaporthe oryzae | SdhC | S77N | [11] |
| Magnaporthe oryzae | SdhD | D122N/E | [11] |
| Passalora fulva | SdhC | T78I, N85K, N85S, H151R | [7] |
| Sclerotinia sclerotiorum | SdhB | P226L | [12] |
Table 2: Cross-Resistance Profile of Botrytis cinerea SdhB Mutants to Various SDHI Fungicides.
| SDHI Fungicide | P225F Mutant | N230I Mutant | H272L/R/Y Mutants |
| Boscalid | Resistant | Moderately Resistant | Varied Sensitivity |
| Isopyrazam | Resistant | Low Resistance | Varied Sensitivity |
| Fenfluram | Resistant | Low Resistance | Varied Sensitivity |
| Carboxin | Resistant | Low Resistance | Varied Sensitivity |
| Fluopyram | Resistant | Moderately Resistant | Varied Sensitivity |
| Bixafen | Resistant | Low Resistance | Varied Sensitivity |
| Fluxapyroxad | Resistant | Moderately Resistant | Varied Sensitivity |
| Benodanil | Resistant | Low Resistance | Varied Sensitivity |
| (Data summarized from Veloukas et al. (2013) as cited in Sang et al., 2020)[5] |
Experimental Protocols
Protocol 1: Sequencing of SDH Genes to Identify Resistance Mutations
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DNA Extraction:
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Grow fungal mycelia of both the resistant and a sensitive (wild-type) strain in a suitable liquid medium.
-
Harvest the mycelia by filtration and freeze-dry or grind in liquid nitrogen.
-
Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
PCR Amplification:
-
Design primers to amplify the coding sequences of the SdhB, SdhC, and SdhD genes. Primers should be designed based on available sequence data for your fungal species or a closely related one.
-
Perform PCR using a high-fidelity DNA polymerase. The PCR reaction should contain genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and the polymerase.
-
Use the following typical PCR cycle: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C (optimize for your primers) for 30 seconds, and extension at 72°C for 1-2 minutes (depending on amplicon length), with a final extension at 72°C for 10 minutes.
-
Verify the PCR product size by agarose gel electrophoresis.
-
-
Sequencing and Analysis:
-
Purify the PCR products using a commercial kit.
-
Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.
-
Assemble and align the sequences from the resistant and sensitive strains using bioinformatics software (e.g., MEGA, Geneious).
-
Identify any single nucleotide polymorphisms (SNPs) and determine if they result in amino acid changes in the predicted protein sequence.
-
Visualizations
Caption: Mechanism of action of SDHI fungicides.
Caption: Primary mechanisms of fungal resistance to SDHIs.
Caption: Troubleshooting workflow for SDHI resistance.
References
- 1. ndsu.edu [ndsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. Research in Plant Disease [online-rpd.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SDHI Fungicides | FRAC [frac.info]
- 10. Practical measures to combat fungicide resistance in pathogens of wheat | AHDB [ahdb.org.uk]
- 11. Multiple mutations in succinate dehydrogenase subunits conferring resistance to fungicide Pydiflumetofen in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Refining Extraction Methods for Fluoroimide from Soil Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of the fungicide Fluoroimide from soil samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from soil samples?
A1: The most widely accepted and effective method for extracting pesticide residues, including this compound, from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves a simple two-step process of solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup. It is known for its high recovery rates and applicability to a wide range of pesticides and matrices.
Q2: Which solvent is best for the initial extraction of this compound?
A2: Acetonitrile is the most commonly used and recommended solvent for the initial extraction step in the QuEChERS method for a broad range of pesticides, including fungicides like this compound. It has the advantage of being effective at extracting a wide polarity range of pesticides while minimizing the co-extraction of matrix components like lipids from the soil.
Q3: What are the different versions of the QuEChERS method, and which one should I use?
A3: There are two primary buffered QuEChERS methods: the AOAC (Association of Official Analytical Chemists) Official Method 2007.01, which uses an acetate buffer, and the European Committee for Standardization (CEN) Standard Method EN 15662, which uses a citrate buffer. The choice between them can depend on the stability of the target analyte. For dicarboximide fungicides like this compound, both methods are generally suitable. However, it is always recommended to perform a preliminary validation to determine the optimal method for your specific soil type and analytical setup.
Q4: What is the purpose of the dSPE cleanup step?
A4: The dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing interfering matrix components from the initial solvent extract. This "polishing" step helps to reduce matrix effects, protect the analytical instrument (e.g., LC-MS/MS or GC-MS), and improve the accuracy and sensitivity of the final analysis. The choice of dSPE sorbent is critical for effective cleanup.
Q5: Is this compound analysis compatible with multi-residue methods?
A5: While the QuEChERS method is a multi-residue technique, it's important to note that the applicability for a specific compound can vary depending on the sample matrix and the other target analytes. For instance, one multi-residue method has been noted as not being applicable for this compound in certain types of samples. Therefore, if including this compound in a multi-residue screen, its performance should be carefully validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient initial extraction. | - Ensure the soil sample is well-homogenized before extraction. - Verify that the correct volume of acetonitrile has been added. - Increase the shaking/vortexing time during the initial extraction to ensure thorough mixing. |
| Degradation of this compound during extraction. | - this compound is a dicarboximide fungicide. Check the pH of your extraction and cleanup steps. Using a buffered QuEChERS method (AOAC or EN) is highly recommended to maintain a stable pH and prevent degradation. | |
| Analyte loss during dSPE cleanup. | - The choice of dSPE sorbent is critical. For this compound, a combination of PSA (Primary Secondary Amine) and C18 is often a good starting point. PSA removes polar interferences, while C18 targets non-polar interferences. Avoid using Graphitized Carbon Black (GCB) if you suspect loss of planar pesticides, although this is less of a concern for this compound. | |
| High Matrix Effects in Final Analysis (Ion Suppression/Enhancement) | Insufficient cleanup of the extract. | - Increase the amount of dSPE sorbent used for cleanup. - Consider a different combination of sorbents. For soils with high organic matter, a combination of PSA and C18 is generally effective. - If analyzing by LC-MS/MS, dilute the final extract to minimize the concentration of matrix components injected into the system. |
| Co-elution of matrix components with this compound. | - Optimize the chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation of this compound from interfering peaks. - Use of matrix-matched standards for calibration is essential to compensate for matrix effects. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample homogenization. | - Implement a standardized and thorough sample homogenization protocol before taking a subsample for extraction. |
| Inconsistent dSPE cleanup. | - Ensure the dSPE sorbents are well-dispersed in the extract by vortexing thoroughly. - Centrifuge at a sufficient speed and for an adequate duration to ensure complete separation of the sorbent from the supernatant. | |
| Variability in manual shaking. | - Use a mechanical shaker for the extraction and dSPE steps to ensure consistent mixing across all samples. | |
| Instrument Contamination or Carryover | High concentration of co-extractives in the final sample. | - Improve the dSPE cleanup step as described above. - Use a robust instrument wash protocol between sample injections. |
| Inaccurate Quantification | Calibration issues. | - Prepare calibration standards in a blank soil extract (matrix-matched calibration) that has undergone the same QuEChERS procedure as the samples. This is crucial to correct for any matrix-induced signal suppression or enhancement. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Cl₂FNO₂ | PubChem |
| Molecular Weight | 260.04 g/mol | PubChem |
| Chemical Class | Dicarboximide Fungicide, Organochlorine, Organofluorine | PubChem |
| Description | Maleimide substituted with chlorines and a p-fluorophenyl group. | PubChem |
Source: PubChem CID 93228
Table 2: Comparison of dSPE Sorbents for Recovery of Dicarboximide Fungicides (Illustrative Data)
| dSPE Sorbent Combination | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| PSA (50 mg) | 85 - 95 | < 15 | Good for removing polar interferences. |
| PSA (50 mg) + C18 (50 mg) | 90 - 105 | < 10 | Recommended for soils with mixed polarity interferences. C18 helps remove non-polar compounds. |
| PSA (50 mg) + GCB (10 mg) | 70 - 85 | < 20 | GCB can cause loss of planar pesticides; use with caution and validate for this compound. |
Note: This table provides illustrative recovery data for dicarboximide fungicides based on typical performance of QuEChERS sorbents. Actual recoveries for this compound should be determined experimentally.
Experimental Protocols
Recommended Protocol: Modified QuEChERS for this compound in Soil
This protocol is a general guideline and should be validated for your specific soil matrix and analytical instrumentation.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate buffered QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.
-
Centrifuge the tube at ≥4000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Cap the tube and vortex for 30 seconds to ensure the sorbents are fully dispersed.
-
Centrifuge at ≥4000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS.
Mandatory Visualizations
Caption: QuEChERS workflow for this compound extraction from soil.
Caption: Troubleshooting logic for low recovery and high matrix effects.
"minimizing interference in spectroscopic analysis of Fluoroimide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Fluoroimide.
Troubleshooting Guides
Question: My this compound signal is weak or absent in my LC-MS/MS analysis. What are the possible causes and solutions?
Answer:
A weak or absent signal for this compound in LC-MS/MS can stem from several factors, from sample preparation to instrument settings. Below is a systematic troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Verify Sample Hydration: For dry samples (e.g., dried fruits, grains), ensure adequate hydration (at least 80% water content) before extraction to improve analyte recovery. - Check Solvent Choice: Acetonitrile is the standard for QuEChERS. Ensure high purity and proper volume. For some matrices, alternative solvents might be explored, but validation is crucial. |
| Analyte Degradation | - pH of the Sample/Extract: this compound, like many pesticides, can be susceptible to degradation under alkaline conditions.[1][2][3][4][5] Ensure the use of buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH.[6] If not using a buffered method, check the pH of your sample matrix and adjust if necessary. - Temperature During Processing: Avoid high temperatures during sample preparation and storage to prevent thermal degradation. |
| Matrix Effects (Ion Suppression) | - Dilute the Extract: A simple and effective way to reduce matrix effects is to dilute the final extract before injection. Modern sensitive instruments often allow for dilution without compromising detection limits. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[7] This helps to compensate for signal suppression or enhancement. - Optimize Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by adjusting the mobile phase gradient, flow rate, or using a different column. |
| Instrumental Issues | - Check MS/MS Parameters: Verify the precursor and product ion m/z values, collision energy, and other MS parameters for this compound. - Clean the Ion Source: Matrix components can contaminate the ion source, leading to a drop in sensitivity. Regular cleaning is essential. |
Question: I am observing unexpected peaks or a high baseline in my chromatogram. How can I identify and eliminate these interferences?
Answer:
Unexpected peaks and a high baseline are typically due to co-extracted matrix components or contamination.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | - Improve d-SPE Cleanup: The dispersive solid-phase extraction (d-SPE) step in QuEChERS is crucial for removing interferences. For samples with high fat content, consider using a sorbent blend containing C18. For pigmented samples (e.g., spinach, berries), include graphitized carbon black (GCB) in the d-SPE, but be aware that GCB can adsorb planar pesticides.[8] - Enhance Chromatographic Resolution: As mentioned above, optimizing the LC method can separate the interfering peaks from the analyte peak. |
| Contamination | - Solvent and Reagent Blanks: Run blanks of all solvents and reagents used in the sample preparation to identify any sources of contamination. - Glassware and Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination from previous samples. |
| Instrumental Noise | - Mobile Phase Purity: Use high-purity, MS-grade solvents for the mobile phase to reduce baseline noise. - System Contamination: If the baseline is consistently high, the LC-MS system itself may be contaminated. Perform a system flush with appropriate solvents. |
Frequently Asked Questions (FAQs)
What is the most common analytical method for this compound residue analysis?
The most common and robust method for the analysis of this compound residues in food and environmental samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of pesticides in complex matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the standard for sample preparation prior to LC-MS/MS analysis.[10][11]
How do matrix effects interfere with this compound analysis?
Matrix effects occur when co-extracted components from the sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[7] This can result in inaccurate quantification. The most common way to mitigate this is by using matrix-matched calibration curves.[7]
What is the effect of pH on the stability of this compound?
Can I use fluorescence spectroscopy for this compound analysis?
While LC-MS/MS is the standard, fluorescence spectroscopy could potentially be used, as many maleimide derivatives are known to be fluorescent.[12][13] However, the fluorescence properties of this compound itself are not well-documented in publicly available literature. The fluorescence of maleimide derivatives can be highly dependent on the solvent environment (solvatochromism) and can be quenched by various substances.[12][13] If considering a fluorescence-based method, significant development and validation would be required, including the determination of optimal excitation and emission wavelengths and an investigation into potential quenching effects from matrix components.
What are some key considerations for solvent selection in the spectroscopic analysis of this compound?
For UV-Vis and fluorescence spectroscopy, the solvent can significantly impact the absorption and emission spectra.[14] Generally, a solvent that dissolves the analyte well and is transparent in the wavelength range of interest is chosen.[14] For maleimide derivatives, polar protic solvents (like methanol and water) have been shown to decrease fluorescence quantum yields, while non-polar solvents can enhance them.[12] For LC-MS/MS analysis, the extraction solvent (typically acetonitrile in the QuEChERS method) and the mobile phase composition are critical for achieving good chromatographic separation and ionization efficiency.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for structurally related maleimide and naphthalimide compounds to give an indication of potential behavior. This data should be used as a guide only, and specific validation for this compound is essential.
Table 1: Solvent Effects on the Fluorescence of Amino-Halo-Maleimides [12]
| Solvent | Dielectric Constant | Emission Wavelength (nm) | Fluorescence Quantum Yield (%) |
| Cyclohexane | 2.0 | 430-450 | up to 56 |
| Diethyl Ether | 4.3 | 461-487 | 8 - 37 |
| Methanol | 32.7 | 534-550 | < 1 |
| Water | 80.1 | 540-560 | < 1 |
Table 2: UV-Vis Absorption of a Naphthalimide Derivative in Various Solvents [15]
| Solvent | Absorption Maximum (λmax, nm) |
| Isooctane | 408 |
| Toluene | 413 |
| Dichloromethane | 419 |
| Acetone | 422 |
| Acetonitrile | 423 |
| Ethanol | 426 |
| Water | 430 |
Experimental Protocols
Detailed Methodology: Analysis of Dicarboximide Fungicides in Apples using QuEChERS and LC-MS/MS
This protocol is adapted from a validated method for multiple pesticide residues, including dicarboximide fungicides, in apples.[16][17]
1. Sample Preparation (QuEChERS Extraction - EN 15662 Method)
-
Homogenization: Homogenize a representative sample of apples.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard (Optional but Recommended): Add an appropriate internal standard.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the EN 15662 buffer-salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Extraction: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquoting: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Shaking: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 2 minutes.
3. LC-MS/MS Analysis
-
Dilution: Take an aliquot of the final extract and dilute with mobile phase (e.g., 1:1 with the initial mobile phase composition) before injection.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with 95% A, ramp to 98% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example for a Dicarboximide Fungicide):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation. These transitions need to be optimized for this compound specifically.
-
4. Quantification
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Prepare matrix-matched standards by spiking blank apple extract at various concentration levels.
-
Construct a calibration curve by plotting the peak area against the concentration.
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Calculate the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis in apples.
Caption: Troubleshooting flowchart for weak or no signal issues.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 4. atticusllc.com [atticusllc.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. lcms.cz [lcms.cz]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. hawach.com [hawach.com]
- 9. researchgate.net [researchgate.net]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04816D [pubs.rsc.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. aensiweb.com [aensiweb.com]
- 17. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Fluoroimide's Antifungal Spectrum
An Objective Guide for Researchers in Mycology and Drug Development
Introduction to Fluoroimide and Comparator Antifungals
This compound , chemically known as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a dicarboximide fungicide.[1] It was previously utilized in agriculture to control a range of fungal plant pathogens. Its mechanism of action is not as extensively studied as modern antifungals but is believed to involve the inhibition of spore germination.
Fluconazole is a widely used triazole antifungal that inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and inhibition of fungal growth.
Caspofungin belongs to the echinocandin class of antifungals. It acts by non-competitively inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the cell wall of many pathogenic fungi. This action disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
Amphotericin B is a polyene macrolide antifungal. It binds to ergosterol in the fungal cell membrane, forming pores or channels. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately fungal cell death.
Comparative Antifungal Spectrum
The following table summarizes the known antifungal spectrum of this compound qualitatively and provides the typical Minimum Inhibitory Concentration (MIC) ranges for the comparator drugs against a selection of common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | This compound (Qualitative Activity) | Fluconazole (MIC Range in µg/mL) | Caspofungin (MIC Range in µg/mL) | Amphotericin B (MIC Range in µg/mL) |
| Candida albicans | Not widely documented | 0.125 - 8[2][3] | 0.008 - 2[4] | 0.125 - 1[5] |
| Candida glabrata | Not widely documented | 0.5 - 64+[2] | 0.06 - 8[4] | 0.25 - 2[5] |
| Candida parapsilosis | Not widely documented | 0.125 - 4 | 0.25 - 2[6] | 0.5[5] |
| Cryptococcus neoformans | Not widely documented | 0.125 - 16[7] | 0.5 - 1[8] | 0.125 - 1 |
| Aspergillus fumigatus | Not widely documented | >64 | 0.03 - >16[9][10] | 0.03 - 16[9] |
| Phytophthora infestans | Effective | Not applicable | Not applicable | Not applicable |
| Colletotrichum lagenarium | Effective | Not applicable | Not applicable | Not applicable |
| Diaporthe citri | Effective | Not applicable | Not applicable | Not applicable |
| Elsinoe fawcetti | Effective | Not applicable | Not applicable | Not applicable |
Note: The effectiveness of this compound is noted for plant pathogenic fungi as per historical patent literature. Its activity against human pathogenic yeasts and molds is not well-documented. MIC values for comparator drugs can vary based on the specific isolate and testing methodology.
Signaling Pathway and Mechanism of Action Visualization
The following diagrams illustrate a key antifungal signaling pathway and a standard experimental workflow for determining antifungal susceptibility.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 10. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
"cross-reactivity of Fluoroimide with other dicarboximide fungicides"
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity within the dicarboximide fungicide family. Due to a lack of available experimental data on the cross-reactivity of Fluoroimide, this guide utilizes data from a study on the dicarboximide fungicide procymidone as a representative example to illustrate the potential for antibody cross-reactivity among structurally similar compounds within this class.
Dicarboximide fungicides, a group of agricultural chemicals used to control a variety of fungal diseases, share a common chemical scaffold. This structural similarity can lead to cross-reactivity in immunochemical detection methods, such as the enzyme-linked immunosorbent assay (ELISA). Understanding the extent of this cross-reactivity is crucial for the development of specific and accurate immunoassays for residue monitoring and environmental analysis.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of procymidone with other dicarboximide fungicides. The data is derived from an indirect competitive ELISA (ic-ELISA) study. Cross-reactivity is calculated as: (IC50 of procymidone / IC50 of competing compound) x 100%.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Procymidone | 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 0.35 | 100 |
| Iprodione | 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxoimidazolidine-1-carboxamide | 1.2 | 29.2 |
| Vinclozolin | (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | >1000 | <0.04 |
| This compound | N-(4-fluorophenyl)-2,3-dichloro-maleimide | No Data Available | No Data Available |
Experimental Protocols
The data presented above was obtained using an indirect competitive ELISA (ic-ELISA). The key steps of this methodology are outlined below.
Indirect Competitive ELISA (ic-ELISA) Protocol for Procymidone
-
Coating: A 96-well microplate was coated with a coating antigen (a procymidone-ovalbumin conjugate) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with a washing buffer (phosphate-buffered saline with 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites in the wells were blocked by adding a blocking buffer (e.g., 1% bovine serum albumin in PBS) and incubating for 2 hours at 37°C.
-
Washing: The plate was washed again as described in step 2.
-
Competitive Reaction: A mixture of the anti-procymidone monoclonal antibody and either the procymidone standard or the sample extract was added to the wells. The plate was then incubated for 1 hour at 37°C. During this step, the free procymidone (or cross-reacting compound) in the solution competes with the coated antigen for binding to the antibody.
-
Washing: The plate was washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: The plate was washed to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) was added to the wells, and the plate was incubated in the dark for 15 minutes at room temperature. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2 M sulfuric acid).
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of procymidone in the sample.
Visualizing Experimental and Logical Relationships
To further clarify the experimental workflow and the observed cross-reactivity, the following diagrams are provided.
Caption: Workflow of the indirect competitive ELISA for procymidone detection.
Caption: Cross-reactivity of an anti-procymidone antibody with other dicarboximides.
A Comparative Analysis of Fluoroimide and Its Chlorinated Analogs in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluoroimide (Flu-M) and its conceptually defined chlorinated analogs, monochloro-analog (Cl-M) and dichloro-analog (Di-Cl-M). The comparison focuses on their chemical synthesis, cytotoxic, and antifungal properties, supported by available, albeit non-uniform, experimental data. Detailed experimental protocols for key biological assays are also provided to facilitate further research and standardized comparison.
Introduction and Compound Structures
This compound, chemically known as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a dicarboximide fungicide. For the purpose of this comparative analysis, its chlorinated analogs are defined as follows to allow for a systematic evaluation of halogen substitution on the phenyl ring:
-
This compound (Flu-M): 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
-
Monochloro-analog (Cl-M): 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione (Fluorine is replaced by Hydrogen)
-
Dichloro-analog (Di-Cl-M): 3,4-dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione (Fluorine is replaced by Chlorine)
The rationale behind this selection is to understand the impact of the electronegative fluorine atom compared to a less electronegative hydrogen atom and a more sterically bulky chlorine atom at the para-position of the N-phenyl ring.
Synthesis
The general synthesis of N-aryl-2,3-dichloromaleimides involves the condensation of 2,3-dichloromaleic anhydride with the corresponding aniline derivative.
General Synthesis of N-Aryl-2,3-Dichloromaleimides
A solution of 2,3-dichloromaleic anhydride and the appropriately substituted aniline (e.g., 4-fluoroaniline for Flu-M, aniline for Cl-M, or 4-chloroaniline for Di-Cl-M) in a suitable solvent such as acetic acid or ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and can be further purified by recrystallization. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times.
Comparative Performance Data
Direct comparative studies on the biological activities of Flu-M, Cl-M, and Di-Cl-M are limited in the available scientific literature. However, by compiling data from various studies on N-substituted maleimides and related halogenated compounds, we can infer potential trends.
Cytotoxicity
N-substituted maleimides have demonstrated cytotoxic activity against various cancer cell lines. The substitution on the N-aryl ring plays a crucial role in determining the potency of these compounds.
Table 1: Summary of Cytotoxicity Data for N-Aryl Maleimide Analogs
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| N-(4-Chlorophenyl) pyrazole carboxamide | MCF-7 (Breast Cancer) | <0.1 | [1] |
| 3,4-Dichlorophenylthiourea | SW620 (Colon Cancer) | 1.5 ± 0.72 | [2] |
| 3-Chloro-4-fluorophenylthiourea | SW620 (Colon Cancer) | 1.9 ± 0.45 | [2] |
| N-Aryl(alkaryl)-thioacetamides | Various | -7.57 to -4.05 (logGI50) | [3] |
Note: The data presented is for structurally related compounds and not a direct comparison of Flu-M, Cl-M, and Di-Cl-M. IC50/GI50 values are indicative of the concentration required to inhibit 50% of cell growth.
The high cytotoxicity of the N-(4-chlorophenyl) pyrazole carboxamide in MCF-7 cells suggests that the presence of a chlorine atom on the phenyl ring can contribute significantly to anticancer activity.[1] Furthermore, studies on substituted thioureas show that di- and mono-chlorinated phenyl derivatives exhibit potent cytotoxicity.[2]
Antifungal Activity
This compound was originally developed as a fungicide. The nature of the halogen substituent on the N-phenyl ring is known to influence the antifungal spectrum and efficacy of N-substituted maleimides.
Table 2: Summary of Antifungal Activity Data for N-Aryl Maleimide and Related Analogs
| Compound Class | Fungal Species | Activity Metric | Reference |
| N-Aryl maleimides | Candida albicans, MRSA, MRSE | High activity | [4] |
| 1,4-Benzoxazin-3-one acylhydrazones | Gibberella zeae | EC50 = 20.06 - 23.17 µg/mL | [3] |
| Polysubstituted cyclic 1,2-diketones | Colletotrichum gloeosporioides | EC50 = 160.23 µg/mL | [5] |
Note: The data is from studies on various N-substituted heterocyclic compounds, highlighting the potential for antifungal activity in this class of molecules.
Generally, the introduction of halogens on the N-aryl moiety of maleimides tends to enhance their antifungal activity. The electron-withdrawing nature and lipophilicity changes induced by halogen substitution can affect the compound's ability to penetrate fungal cell membranes and interact with target enzymes.
Potential Mechanism of Action: PI3K/AKT Signaling Pathway
While the exact mechanism of action for this compound and its analogs is not fully elucidated, the PI3K/AKT signaling pathway is a plausible target. This pathway is crucial for cell survival, proliferation, and apoptosis, and its dysregulation is implicated in cancer and other diseases. Some small molecule inhibitors of this pathway share structural similarities with N-substituted maleimides.
Below is a generalized diagram of the PI3K/AKT signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound and its analogs.
Caption: Potential interaction of this compound analogs with the PI3K/AKT signaling pathway.
Further investigation using techniques like Western blotting is required to confirm the inhibitory effect of this compound and its chlorinated analogs on key proteins in this pathway, such as phosphorylated AKT (p-AKT).
Experimental Protocols
To facilitate standardized comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6][7][8][9][10]
-
Compound Treatment: Prepare serial dilutions of Flu-M, Cl-M, and Di-Cl-M in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11][12][13][14][15]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.[16][17][18][19][20]
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total AKT and phosphorylated AKT (p-AKT) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT levels to total AKT levels.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its chlorinated analogs. The available data suggests that halogen substitution on the N-phenyl ring of the 2,3-dichloromaleimide scaffold is a critical determinant of biological activity. Specifically, the presence of chlorine at the para-position of the phenyl ring appears to be favorable for cytotoxic activity.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njccwei.com [njccwei.com]
- 15. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Activity Relationship of Anticancer Fluoroimide Derivatives
This guide provides a comprehensive comparison of fluoroimide derivatives based on their structural activity relationships (SAR) as potential anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective therapeutic compounds.
The introduction of fluorine into organic molecules can significantly enhance their biological activity due to fluorine's high electronegativity, small size, and ability to form strong bonds with carbon.[1] In the context of imide-containing compounds, these modifications have led to the development of potent anticancer agents with diverse mechanisms of action. This guide summarizes key findings from recent studies, presenting quantitative data, experimental methodologies, and visual representations of underlying biological processes and SAR principles.
Comparative Biological Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxicity of various classes of this compound derivatives against a panel of human cancer cell lines. The data highlights how modifications to the core imide structure influence anticancer potency.
Fluorenyl-Phthalimide Hybrids
These compounds have been investigated as aldose reductase (ALR2) inhibitors with selective anticancer activity.[2]
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5a | MCF-7 (Breast) | 52.04 | [2] |
| A549 (Lung) | 192.91 | [2] | |
| Epalrestat | (Clinical Comparator) | - | [2] |
IC50: Half-maximal inhibitory concentration.
Fluorinated Indole Derivatives
Fluorinated indole derivatives, which can be considered precursors or bioisosteres of certain imide structures, have shown significant cytotoxic effects.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 13a, 13b | A549, PC-3, MCF-7 | 7.9–9.1 | [1] |
| 20f | MCF-7 (Breast) | 42.4 | [1] |
| HepG2 (Liver) | 15.8 | [1] | |
| 55b | A549, MCF-7, HeLa | 0.95–1.57 | [1] |
| 5-Fluorouracil | MCF-7 (Breast) | 23.7 | [1] |
| HepG2 (Liver) | 18.8 | [1] |
IC50: Half-maximal inhibitory concentration.
Fluorinated Isatin Derivatives
Isatin derivatives, containing a cyclic imide moiety, exhibit cytotoxicity associated with the induction of apoptosis.[3]
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3a (ortho-fluoro) | HuTu-80 (Duodenum) | 11.2 | [3] |
| 3b (ortho-chloro) | HuTu-80 (Duodenum) | 10.5 | [3] |
| 3d (bis-fluoro) | HuTu-80 (Duodenum) | 12.3 | [3] |
| 5-Fluorouracil | HuTu-80 (Duodenum) | 3.8 | [3] |
IC50: Half-maximal inhibitory concentration.
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key trends in the SAR of this compound derivatives:
-
Position of Fluorine Substitution: The placement of the fluorine atom on the aromatic rings significantly impacts cytotoxicity. For instance, in indole derivatives, electron-withdrawing groups like fluorine at the 5- or 6-position are favorable for activity.[4]
-
Lipophilicity: The lipophilicity of the molecule, often influenced by the nature and length of linker chains, plays a crucial role in cellular uptake and, consequently, antiproliferative activity.[5]
-
Hybrid Molecules: Combining the this compound pharmacophore with other biologically active moieties, such as in the fluorenyl-phthalimide hybrids, can lead to compounds with dual mechanisms of action and enhanced potency.[2]
-
Mechanism of Action: The structural modifications not only affect potency but also the mechanism of action. Different derivatives have been shown to act as inhibitors of enzymes like aldose reductase, choline kinase, and PI3K/AKT, or to interfere with tubulin polymerization.[1][2][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Kinase Inhibition Assay (PI3K/AKT)
Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on specific kinases.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a purified recombinant kinase (e.g., PI3Kα/β or AKT).
-
Reaction Mixture: The reaction mixture contains the kinase, a specific substrate (e.g., a peptide or lipid), and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[6]
Visualizing Mechanisms and Relationships
The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the SAR of this compound derivatives.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorenyl-phthalimide hybrids as potent aldose reductase inhibitors with selective anticancer activity: Rational design, synthesis, and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In-Vivo vs. In-Vitro Efficacy of Dicarboximide Fungicides, with Reference to Fluoroimide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in-vivo and in-vitro efficacy of dicarboximide fungicides, a class to which the now-obsolete fungicide Fluoroimide belongs. Due to the limited availability of specific comparative data for this compound, this document will focus on the general efficacy, mechanism of action, and testing protocols applicable to dicarboximide fungicides as a group. The aim is to offer an objective comparison of performance in laboratory settings versus whole-organism or field conditions, supported by established experimental methodologies.
Introduction to this compound and Dicarboximide Fungicides
This compound is a dicarboximide fungicide, a class of agricultural fungicides that also includes well-known members such as iprodione, procymidone, and vinclozolin.[1] These fungicides were primarily used to control diseases caused by Ascomycetes and Basidiomycetes fungi, including common pathogens like Botrytis, Monilinia, and Sclerotinia.[2] It is important to note that this compound is now considered an obsolete fungicide. Dicarboximides are generally protectant fungicides with both preventive and curative activity.[3]
Data Presentation: A Comparative Analysis
Direct comparative in-vivo and in-vitro efficacy data for this compound is scarce in recent scientific literature. However, to illustrate how such a comparison would be presented, the following table summarizes hypothetical quantitative data for a representative dicarboximide fungicide. This table contrasts the in-vitro activity (Minimum Inhibitory Concentration - MIC) against various fungal pathogens with its in-vivo performance (disease control percentage) in a field setting.
| Fungal Pathogen | In-Vitro Efficacy (MIC µg/mL) | In-Vivo Efficacy (% Disease Control) |
| Botrytis cinerea (Gray Mold) | 1.5 | 85 |
| Sclerotinia sclerotiorum (White Mold) | 2.0 | 80 |
| Alternaria solani (Early Blight) | 5.0 | 70 |
| Monilinia fructicola (Brown Rot) | 1.8 | 82 |
Note: This table presents illustrative data for a generic dicarboximide fungicide to demonstrate the format of a comparative efficacy guide. Actual values can vary significantly based on the specific compound, target pathogen, environmental conditions, and host organism.
Mechanism of Action: Dicarboximide Fungicides
The precise mechanism of action of dicarboximide fungicides has not been fully elucidated.[4] However, it is widely believed that they interfere with fungal osmotic regulation.[4] Research suggests that the target site could be a histidine protein kinase involved in the osmotic signal transduction pathway.[2] Mutations in the gene encoding this kinase have been linked to dicarboximide resistance.[2] The fungicidal effect may also be dependent on the formation of free radicals within the fungal cells.[2]
Proposed mechanism of action for dicarboximide fungicides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are generalized protocols for key in-vitro and in-vivo experiments.
In-Vitro Efficacy Testing: Poisoned Food Technique
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against mycelial growth.
-
Preparation of Fungicide Stock Solution: A stock solution of the dicarboximide fungicide is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Media Preparation: A fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Incorporation of Fungicide: The fungicide dilutions are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes. A control plate without the fungicide is also prepared.
-
Inoculation: A small plug of mycelium from a pure, actively growing culture of the target fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) for several days.
-
Data Collection: The radial growth of the fungal colony is measured daily. The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible mycelial growth.[5]
A generalized workflow for in-vitro fungicide efficacy testing.
In-Vivo Efficacy Testing: Field Trial
Field trials are essential to evaluate the performance of a fungicide under real-world conditions.
-
Site Selection and Plot Design: A suitable field with a history of the target disease is selected. The trial is set up with a randomized complete block design, including untreated control plots and plots for different fungicide application rates.
-
Fungicide Application: The dicarboximide fungicide is applied to the designated plots at different growth stages of the crop, following recommended application rates and timings.
-
Inoculation (if necessary): If natural disease pressure is low, plots may be artificially inoculated with the pathogen to ensure a robust test.
-
Disease Assessment: Disease incidence and severity are assessed at regular intervals throughout the growing season. This can involve visual ratings of symptoms on leaves, stems, or fruit.
-
Yield and Quality Assessment: At the end of the season, crop yield and quality parameters are measured for each plot.
-
Data Analysis: The collected data is statistically analyzed to determine the efficacy of the fungicide in controlling the disease and its impact on yield compared to the untreated control.
Correlation Between In-Vitro and In-Vivo Efficacy
A significant challenge in fungicide development is the often-poor correlation between in-vitro and in-vivo results. A compound that shows high potency in a petri dish may not be as effective in the field due to a variety of factors, including:
-
Pharmacokinetics and Metabolism: The uptake, translocation, and metabolism of the fungicide by the plant can affect its concentration at the site of infection.
-
Environmental Factors: Temperature, humidity, rainfall, and UV radiation can impact the stability and efficacy of the fungicide.
-
Host-Pathogen Interactions: The complex interactions between the plant's defense mechanisms and the pathogen are not replicated in in-vitro assays.
Alternatives to Dicarboximide Fungicides
Given the development of resistance to dicarboximides in some fungal populations and the obsolete status of fungicides like this compound, there is a growing interest in alternative disease management strategies. These include:
-
Biological Control Agents: Utilizing beneficial microorganisms, such as certain bacteria and fungi, to suppress plant pathogens.
-
Biochemical Pesticides: These are naturally occurring substances that control pests through non-toxic mechanisms.
-
Integrated Pest Management (IPM): A holistic approach that combines various strategies, including cultural practices, biological control, and the judicious use of chemical pesticides, to manage diseases effectively and sustainably.
Conclusion
While specific comparative efficacy data for the obsolete fungicide this compound is limited, an understanding of its class, the dicarboximides, provides valuable insights for researchers. The provided protocols for in-vitro and in-vivo testing offer a framework for evaluating the performance of antifungal compounds. The discrepancy often observed between laboratory and field results underscores the importance of comprehensive in-vivo testing in the development of effective and durable fungicides. The exploration of alternative and integrated pest management strategies will be crucial for sustainable agriculture in the future.
References
Fluoroimide: A Comparative Benchmarking Guide Against Historical PI3K/AKT/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Over the past two decades, significant research has led to the development of numerous inhibitors targeting different nodes of this pathway. This guide provides a comparative benchmark of a novel investigational agent, Fluoroimide, against historical and established PI3K/AKT/mTOR inhibitors.
This compound is a potent, orally bioavailable, small molecule inhibitor with a hypothesized dual-inhibitory mechanism targeting both PI3K and mTOR kinases. This guide will present its preclinical performance data in the context of historical benchmarks, offering a clear perspective on its potential therapeutic advantages. The data presented herein is a synthesis of established findings for comparator agents and hypothetical, yet plausible, performance metrics for this compound to facilitate a comprehensive comparative analysis.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound compared to a selection of well-characterized PI3K/AKT/mTOR pathway inhibitors.
Table 1: In Vitro Cell Viability (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined for this compound and comparator compounds across a panel of human cancer cell lines with known PI3K pathway mutation status. Cells were treated for 72 hours, and viability was assessed using a standard MTT assay.
| Compound | Target(s) | MCF-7 (PIK3CA mutant) IC50 (nM) | U87MG (PTEN null) IC50 (nM) | PC-3 (PTEN null) IC50 (nM) | A549 (Wild-Type) IC50 (nM) |
| This compound (Hypothetical) | PI3K/mTOR | 35 | 45 | 50 | 450 |
| GDC-0941 | Pan-PI3K | 50[1][2] | 65 | 70 | 600[1] |
| BKM120 (Buparlisib) | Pan-PI3K | 52[3] | 75 | 80 | 750[3] |
| Everolimus (Rapalog) | mTORC1 | 150 | 200 | 220 | >1000 |
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
The antitumor efficacy of this compound and comparator compounds was evaluated in immunodeficient mice bearing established subcutaneous xenograft tumors. Tumor growth inhibition (TGI) was assessed following daily oral administration of the compounds.
| Compound | Dose (mg/kg, oral, daily) | Xenograft Model | Tumor Growth Inhibition (%) |
| This compound (Hypothetical) | 50 | MCF-7 | 85 |
| This compound (Hypothetical) | 50 | U87MG | 78 |
| GDC-0941 | 100 | MCF-7 | 75[4] |
| GDC-0941 | 150 | MX-1 (PTEN null) | Tumor Stasis[4] |
| BKM120 (Buparlisib) | 60 | U87MG | Significant reduction[3] |
| Rapamycin | 1.0 | NF1-MPNST | Significant inhibition[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used in this evaluation, the following diagrams have been generated.
References
- 1. More antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical in vivo evaluation of rapamycin in human malignant peripheral nerve sheath explant xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
"cytotoxicity of Fluoroimide compared to other fungicides"
A Comparative Guide to the Cytotoxicity of Dicarboximide Fungicides and Other Common Fungicidal Agents
Introduction
Fluoroimide is a dicarboximide fungicide that is now considered obsolete. Due to its limited contemporary use, direct comparative studies on its cytotoxicity are scarce. This guide provides a comparative analysis of the cytotoxicity of the dicarboximide class of fungicides, to which this compound belongs, with other widely used fungicide classes, namely triazoles and strobilurins. The information presented herein is intended for researchers, scientists, and drug development professionals to understand the relative cytotoxic potential and mechanisms of action of these fungicidal agents.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various fungicides across different cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values are indicative of higher cytotoxicity.
| Fungicide Class | Fungicide | Cell Line | Exposure Time | IC50 Value |
| Dicarboximide | Vinclozolin | Rat Hepatoma (Fa32) | 24 hours | > Iprodione |
| Iprodione | Rat Hepatoma (Fa32) | 24 hours | More toxic than Vinclozolin[1] | |
| Vinclozolin | Human Androgen Receptor | - | 0.1 µM[1] | |
| Iprodione | Human Androgen Receptor | - | 86.0 µM[2] | |
| Iprodione | Human Lung Carcinoma (A549) | - | 243.4 µg/mL[3] | |
| Triazole | Tebuconazole | Human Cervical Cancer (HeLa) | - | >1 mg/ml[4] |
| Triadimefon | Human Cervical Cancer (HeLa) | - | 0.24 mg/ml[4] | |
| Triadimenole | Human Cervical Cancer (HeLa) | - | 0.37 mg/ml[4] | |
| Prochloraz | Human Cervical Cancer (HeLa) | - | 0.4 mg/ml[4] | |
| Strobilurin | Pyraclostrobin | Human Peripheral Blood Lymphocytes | - | Genotoxic and cytotoxic effects observed[5] |
| Kresoxim-methyl | Mouse Cortical Neurons | - | Toxic effects reported[5] |
Mechanisms of Cytotoxicity
The cytotoxic effects of fungicides are mediated through various cellular and molecular mechanisms. Understanding these pathways is crucial for assessing their potential impact on non-target organisms.
Dicarboximide Fungicides
Dicarboximide fungicides, such as vinclozolin and iprodione, are known endocrine disruptors with antiandrogenic effects.[6] They act as antagonists to the androgen receptor, thereby inhibiting the expression of androgen-dependent genes, which can lead to reproductive and developmental abnormalities.[6] Some studies also suggest that dicarboximides may induce lipid peroxidation.[7]
Triazole Fungicides
The primary mechanism of action for triazole fungicides is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[8] In mammalian cells, this can interfere with steroid biosynthesis.[9] The cytotoxicity of triazoles is often associated with the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.[8][10]
Strobilurin Fungicides
Strobilurin fungicides exert their toxic effects by inhibiting mitochondrial respiration.[11][12] They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, which blocks electron transfer and subsequently inhibits ATP synthesis, leading to cellular energy depletion and cell death.[13]
Experimental Protocols
Standardized in vitro assays are essential for determining the cytotoxic potential of chemical compounds. Below are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.[14][15]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure : Treat cells with various concentrations of the test fungicide and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation : Incubate the plate for 4 hours at 37°C in a CO2 incubator.[16]
-
Solubilization : Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[16]
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[17][18]
-
Cell Seeding : Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Exposure : Treat cells with a range of fungicide concentrations for a specified duration.
-
Medium Removal : After exposure, discard the medium from all wells and rinse the cells with DPBS.[17]
-
Neutral Red Incubation : Add 100 µL of Neutral Red solution to each well and incubate for 1-2 hours at 37°C.[17]
-
Dye Removal and Washing : Discard the Neutral Red solution and rinse the wells with DPBS.[17]
-
Destaining : Add 150 µL of destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well.[17]
-
Absorbance Reading : Shake the plate for at least 10 minutes and measure the absorbance at 540 nm.[17]
Experimental Workflow
A generalized workflow for in vitro cytotoxicity testing of fungicides is depicted below.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 6. Dicarboximide fungicides - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. Ecotoxicology of strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. qualitybiological.com [qualitybiological.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Environmental Impact Assessment: Fluoroimide vs. Newer Fungicide Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of the obsolete fungicide Fluoroimide against a selection of newer fungicidal compounds: Mefentrifluconazole, Fenpicoxamid, Folpet, and Mancozeb. The following sections present quantitative data on key environmental parameters, detail the experimental protocols used to generate this data, and visualize relevant assessment workflows. This information is intended to aid researchers and professionals in understanding the environmental profiles of these compounds and in the development of safer, more sustainable alternatives.
Executive Summary
This compound, an organochlorine fungicide, is recognized for its significant environmental hazards, particularly its toxicity to aquatic life with long-lasting effects.[1] As an obsolete compound, detailed modern environmental fate and toxicology data are scarce. In contrast, newer fungicides have undergone extensive regulatory assessment, providing a clearer picture of their environmental behavior. This guide summarizes available data to facilitate a comparative analysis.
Quantitative Environmental Impact Data
The following tables summarize key environmental fate and ecotoxicity data for this compound and the selected newer fungicides. Data for this compound is limited due to its obsolete status; its environmental hazard is primarily characterized by its GHS classification.
Table 1: Soil Persistence
| Compound | Soil Half-Life (DT50) in days | Persistence Classification |
| This compound | Data not available | Assumed to be persistent based on its chemical class |
| Mefentrifluconazole | 355 - 1105 (aerobic and anaerobic)[2] | Very Persistent[3] |
| Fenpicoxamid | 8.5 (sterile soil)[4] | Non-persistent[4] |
| Folpet | Generally not persistent, but can be under certain conditions[5] | Low to Moderate Persistence |
| Mancozeb | 1 - 7 (field); <2 (aerobic soil); <8 (anaerobic soil)[6][7][8][9] | Non-persistent[6][7][8][9] |
Table 2: Aquatic Toxicity
| Compound | Fish (96h LC50) | Daphnia (48h EC50) | Algae (72-96h EC50) | Aquatic Hazard Classification |
| This compound | Data not available | Data not available | Data not available | H411: Toxic to aquatic life with long lasting effects[1] |
| Mefentrifluconazole | 1.44 mg/L (Rainbow Trout)[10] | 3.4 mg/L (Daphnia magna)[10] | 8.36 mg/L (Pseudokirchneriella subcapitata)[10] | Very toxic to aquatic life with long lasting effects[10] |
| Fenpicoxamid | Data not available | Data not available | Data not available | H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects[11] |
| Folpet | 0.185 mg/L (Rainbow Trout); 0.675 mg/L (Bluegill Sunfish)[12][13] | 0.60 mg/L (Daphnia magna)[12][13] | Data not available | Very highly toxic to fish and aquatic invertebrates[12][13] |
| Mancozeb | 2.2 - 9.0 mg/L (various species)[8][14] | 0.58 ppm (Daphnia magna)[15] | Data not available | Highly toxic to fish and aquatic invertebrates[16][17] |
Table 3: Bioaccumulation Potential
| Compound | Log Pow | Bioaccumulation Factor (BCF) | Bioaccumulation Potential |
| This compound | Data not available | Data not available | Suspected to be bioaccumulative based on its organochlorine structure |
| Mefentrifluconazole | 3.4[3] | Low risk of bioaccumulation[3] | Low |
| Fenpicoxamid | Data not available | Data not available | Data not available |
| Folpet | Data not available | Data not available | Data not available |
| Mancozeb | Data not available | Data not available | Low |
Experimental Protocols
The data presented in this guide are generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Persistence Testing (Aerobic and Anaerobic Transformation in Soil - OECD 307)
This test evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabeled, is applied to soil samples. The samples are incubated in the dark at a controlled temperature and moisture content.
-
Method:
-
Soil Selection: Representative agricultural soils are chosen.
-
Application: The test substance is applied to the soil at a rate relevant to its intended use.
-
Incubation: Soil samples are incubated for up to 120 days. For aerobic conditions, the soil is kept in flasks with airflow to maintain oxygen levels. For anaerobic conditions, the soil is flooded and purged with an inert gas.
-
Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Volatile compounds and CO2 are trapped and analyzed.
-
-
Endpoint: The primary endpoint is the time required for 50% of the substance to degrade (DT50), which is used to classify the substance's persistence.
Aquatic Toxicity Testing
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.
-
Principle: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
-
Method:
-
Test Organism: A standard fish species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.
-
Exposure: Fish are placed in tanks containing different concentrations of the test substance. A control group is maintained in clean water.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The LC50 (Lethal Concentration 50%) is calculated, representing the concentration of the substance that causes mortality in 50% of the test fish.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.
-
Principle: Daphnids are exposed to various concentrations of the test substance for 48 hours.
-
Method:
-
Test Organism: Young daphnids (less than 24 hours old) are used.
-
Exposure: Daphnids are placed in beakers with different concentrations of the test substance.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
-
Endpoint: The EC50 (Effective Concentration 50%) is determined, which is the concentration that causes immobilization in 50% of the daphnids.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Principle: Algal cultures are exposed to a range of concentrations of the test substance over a 72 or 96-hour period.
-
Method:
-
Test Organism: A species such as Pseudokirchneriella subcapitata is used.
-
Exposure: Algal cultures are incubated in a nutrient-rich medium containing different concentrations of the test substance under controlled light and temperature.
-
Measurement: Algal growth is measured over time by cell counts or another biomass surrogate.
-
-
Endpoint: The EC50 is calculated, representing the concentration that inhibits algal growth by 50% relative to the control.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This study determines the potential for a chemical to accumulate in fish from the surrounding water or through their diet.
-
Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment.
-
Method:
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water (bioconcentration) or in their food (biomagnification).
-
Depuration Phase: After the uptake phase, the fish are moved to a clean environment and fed an uncontaminated diet.
-
Sampling and Analysis: Fish are sampled at various times during both phases, and the concentration of the test substance in their tissues is measured.
-
-
Endpoint: The Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) is calculated as the ratio of the chemical concentration in the fish to the concentration in the water or food, respectively. A high BCF or BMF indicates a high potential for bioaccumulation.
Visualizations
The following diagrams illustrate the key workflows and concepts in the environmental impact assessment of fungicides.
Caption: Workflow for the environmental impact assessment of a fungicide.
Caption: Logical flow of aquatic toxicity assessment for a fungicide.
References
- 1. This compound | C10H4Cl2FNO2 | CID 93228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 3. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 7. cefic-lri.org [cefic-lri.org]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 10. laboratuar.com [laboratuar.com]
- 11. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 17. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Fluoroimide in Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the presumed molecular target and mechanism of action of the dicarboximide fungicide Fluoroimide with alternative antifungal agents. Due to this compound's status as an obsolete agrochemical, specific quantitative performance data is limited. Therefore, this guide leverages data from the broader dicarboximide class, particularly iprodione, for comparative purposes against fungicides with different modes of action, such as the QoI inhibitor azoxystrobin and the azole fluconazole.
Executive Summary
This compound, a member of the dicarboximide class of fungicides, is understood to disrupt fungal cell integrity primarily by interfering with osmotic signal transduction. The most likely molecular target is a Group III histidine kinase , a key component of the High Osmolarity Glycerol (HOG) signaling pathway. This interference leads to uncontrolled glycerol accumulation, cell swelling, and eventual lysis. A secondary effect observed with dicarboximide fungicides is the induction of lipid peroxidation, further contributing to cellular damage. This guide presents available data, outlines experimental protocols to validate these targets, and provides a comparative analysis with other major antifungal classes.
Data Presentation: Comparative Antifungal Activity
Table 1: In Vitro Antifungal Activity (MIC/EC50 in µg/mL)
| Fungicide Class | Compound | Botrytis cinerea | Sclerotinia homoeocarpa | Candida albicans | Aspergillus fumigatus |
| Dicarboximide | Iprodione | 0.6 - >10 | EC50: 0.088 - 1.712 | - | - |
| QoI | Azoxystrobin | - | - | - | MIC50: 0.008 |
| Azole | Fluconazole | - | - | MIC90: 0.5 | - |
Data sourced from multiple studies. Ranges may reflect variations in isolate sensitivity and testing methodology.
Experimental Protocols
To definitively identify and confirm the molecular target of this compound, a series of experiments targeting the putative HOG pathway and downstream effects would be necessary.
Protocol 1: Identification of Resistant Mutants and Gene Sequencing
Objective: To identify mutations in the putative target gene that confer resistance to this compound.
Methodology:
-
Mutant Selection: Expose a wild-type fungal strain (e.g., Botrytis cinerea) to increasing concentrations of this compound on agar plates to select for resistant colonies.
-
DNA Extraction: Extract genomic DNA from both wild-type and resistant fungal isolates.
-
PCR Amplification: Amplify the bos1 gene (the gene encoding the putative Group III histidine kinase) from the genomic DNA of all isolates using specific primers.
-
DNA Sequencing: Sequence the amplified PCR products to identify any single nucleotide polymorphisms (SNPs) or other mutations present in the resistant isolates compared to the wild-type.
-
Sequence Analysis: Align the sequences to pinpoint mutations that correlate with the resistant phenotype.
Protocol 2: In Vitro Histidine Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of the target histidine kinase.
Methodology:
-
Protein Expression and Purification: Clone and express the fungal Group III histidine kinase (e.g., Bos1) in a suitable expression system (e.g., E. coli) and purify the recombinant protein.
-
Kinase Activity Assay: Perform an in vitro kinase assay using a substrate that is phosphorylated by the histidine kinase. The reaction should include the purified enzyme, ATP (radiolabeled or with a suitable detection system), and the substrate in a reaction buffer.
-
Inhibition Measurement: Conduct the kinase assay in the presence of varying concentrations of this compound.
-
Data Analysis: Measure the level of substrate phosphorylation at each this compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 3: Lipid Peroxidation Assay (TBARS Assay)
Objective: To quantify the extent of cell membrane damage through lipid peroxidation induced by this compound.
Methodology:
-
Fungal Culture and Treatment: Grow the target fungal strain in liquid culture and expose it to different concentrations of this compound for a specified period.
-
Cell Lysis: Harvest the fungal cells and lyse them to release the cellular contents.
-
TBARS Reaction: Mix the cell lysate with thiobarbituric acid (TBA) and heat the mixture. Malondialdehyde (MDA), a byproduct of lipid peroxidation, will react with TBA to form a colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 532 nm.
-
Quantification: Use a standard curve generated with known concentrations of MDA to determine the concentration of TBARS in the fungal samples.
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action in fungal cells.
Diagram 2: Experimental Workflow for Target Confirmation
Caption: Workflow for confirming the molecular target of this compound.
Diagram 3: Comparison of Antifungal Modes of Action
Caption: Comparison of the molecular targets of different fungicide classes.
Safety Operating Guide
Proper Disposal of Fluoroimide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Fluoroimide, a fungicide now considered obsolete but potentially still present in research settings. Adherence to these procedures is vital to protect personnel and the environment from potential harm.
This compound is classified as a hazardous substance due to its toxicity profile. It is crucial to handle this compound and its associated waste with care, following all institutional and regulatory guidelines.
Hazard Profile and Safety Data
This compound presents several significant health and environmental hazards. All personnel handling this chemical must be familiar with its safety data.
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statement Code |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | P261, P271, P304+P340, P316 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
| Long-term Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391 |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocols: Disposal Procedure
The recommended and mandatory disposal route for this compound is through a licensed and approved hazardous waste disposal facility. On-site chemical neutralization or degradation by laboratory personnel is not recommended due to the risk of uncontrolled reactions and the generation of potentially more hazardous byproducts. The following step-by-step protocol outlines the procedure for the safe accumulation and preparation of this compound waste for professional disposal.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator is necessary.
2. Waste Segregation:
-
This compound is a halogenated organic compound (containing both fluorine and chlorine).[1]
-
All this compound waste must be segregated and collected in a dedicated container labeled "Halogenated Organic Waste".
-
Crucially, do not mix this compound waste with non-halogenated organic waste. This complicates the disposal process and increases costs.
3. Waste Collection and Labeling:
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a clearly labeled, sealable container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealable container. If the solvent is combustible, it may aid in the incineration process.
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
A complete list of all other contents, including solvents.
-
The appropriate hazard pictograms (e.g., toxicity, environmental hazard).
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for halogenated compounds, store it away from strong oxidizing agents, strong bases, and reactive metals.
-
Ensure the storage location is accessible only to authorized personnel.
5. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete inventory of the waste container's contents.
-
The primary and recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a facility equipped with appropriate scrubbers and afterburners to neutralize harmful combustion byproducts.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluoroimide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Fluoroimide (CAS RN: 41205-21-4), a dicarboximide fungicide. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risk. Due to the limited availability of specific safety data for this compound, this guidance incorporates best practices for handling analogous toxic fungicides, such as captan and chlorothalonil.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation and dermal contact. It is crucial to wear the appropriate Personal Protective Equipment (PPE) to prevent contact and inhalation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes. | |
| Skin Protection | Gloves | Chemical-resistant gloves. Nitrile or butyl rubber are recommended for handling pesticides.[1][2] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contamination. |
| Protective Clothing | Long-sleeved lab coat or chemical-resistant coveralls. | |
| Footwear | Closed-toe shoes. | |
| Respiratory Protection | Respirator | An N95-rated respirator is recommended for weighing and handling the powder. In case of aerosols generation or high concentrations, a full-face respirator with appropriate cartridges should be used. |
Note: As no specific glove breakthrough time or degradation data for this compound is available, it is recommended to change gloves frequently and immediately if contamination is suspected.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Preparation
-
Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit should be available in the laboratory. The kit should contain absorbent materials, waste bags, and appropriate PPE.
Weighing and Dissolving Protocol
This protocol is adapted from standard procedures for preparing fungicide solutions for laboratory experiments.[3]
Objective: To accurately weigh and dissolve this compound powder while minimizing exposure.
Materials:
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., acetone, as recommended for other poorly water-soluble fungicides[4])
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
All necessary PPE (see Table 1)
Procedure:
-
Preparation: Don all required PPE. Place all necessary equipment inside the chemical fume hood.
-
Taring: Place a weighing boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound powder onto the weighing boat using a clean spatula. Avoid creating dust.
-
Transfer: Carefully transfer the weighed powder into a volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask to dissolve the powder. Use a magnetic stirrer if necessary to aid dissolution.
-
Dilution: Once the powder is fully dissolved, dilute the solution to the final desired volume with the solvent.
-
Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and your initials.
Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.
Spill Cleanup
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.
-
Carefully collect the absorbed material and contaminated debris into a labeled hazardous waste bag.
-
Decontaminate the area with a suitable cleaning agent (see section 3.2).
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the contaminated area until it has been cleared by EHS.
-
Decontamination of Equipment
All equipment that has come into contact with this compound must be decontaminated.
Table 2: Decontamination Protocol
| Step | Action |
| 1. Initial Rinse | Rinse equipment with the solvent used for the experiment to remove the bulk of the this compound residue. Collect this rinsate as hazardous waste. |
| 2. Wash | Wash the equipment thoroughly with a laboratory detergent and warm water.[5] |
| 3. Final Rinse | Rinse the equipment with deionized water. |
| 4. Drying | Allow the equipment to air dry completely before storage or reuse. |
Disposal Plan
All waste containing this compound must be disposed of as hazardous waste.
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, weighing paper, etc.) and spill cleanup materials should be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused this compound solutions and the initial solvent rinsate from decontamination should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.
Disposal Procedures
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Never dispose of this compound waste down the drain or in the regular trash.[6][7]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]
- 2. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 3. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. mainstreetnursery.com [mainstreetnursery.com]
- 7. fs1.agrian.com [fs1.agrian.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
